Technical Documentation Center

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid
  • CAS: 902742-33-0

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid: Scaffold Versatility and Pharmacophore Engineering

Topic: Therapeutic Potential of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid represents a high-value scaffold that bridges the gap between fragment-based drug discovery (FBDD) and lead optimization. This moiety combines three critical pharmacophoric elements: a rigid heterocyclic core (isoxazole), a defined hydrophobic vector (cyclopentyl), and a polar, functionalizable warhead (carboxylic acid).

This whitepaper analyzes the therapeutic utility of this scaffold, focusing on its role as a bioisostere in metabolic disease targets (PTP1B), its application in nuclear receptor selectivity, and its utility in escaping "flatland" via saturation of the 3-position.

Chemical Space and Medicinal Chemistry Profile

Structural Anatomy & Bioisosterism

The utility of 3-cyclopentyl-1,2-oxazole-5-carboxylic acid lies in its ability to present functional groups in specific vectors while modulating physicochemical properties.

  • The Isoxazole Core: Acts as a rigid spacer that is metabolically stable compared to furan or pyrrole. It serves as a bioisostere for phenyl rings (reducing lipophilicity) and pyridine rings (altering H-bond acceptor capability).

  • The 3-Cyclopentyl Group: Introduces

    
     character (Fsp3), crucial for improving solubility and escaping the "flatland" of purely aromatic drug candidates. It provides a bulky, lipophilic vector ideal for filling hydrophobic pockets (e.g., the "11-o'clock" position in many GPCR active sites).
    
  • The 5-Carboxylic Acid: A versatile handle. It can act as a direct pharmacophore (mimicking phosphate or glutamate) or as a synthetic attachment point for amidation to generate diverse libraries.

Physicochemical Properties Table

Data estimated based on structure-activity relationship (SAR) standards for isoxazole scaffolds.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight ~181.2 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 2.1 - 2.5Optimal lipophilicity range for membrane permeability without excessive protein binding.
pKa (Acid) 4.5 - 4.8Ionized at physiological pH; mimics phosphotyrosine or glutamate.
TPSA ~60 ŲGood oral bioavailability predictor; polar surface area is moderate.
Rotatable Bonds 2 (Cyclopentyl-Isoxazole bond, COOH bond)Low flexibility reduces entropic penalty upon binding.

Therapeutic Applications and Case Studies

Metabolic Disease: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for type 2 diabetes and obesity. The major challenge in PTP1B inhibitor design is bioavailability; the active site requires a charged group to mimic the substrate's phosphate.

  • Mechanism: Isoxazole-5-carboxylic acids act as non-hydrolyzable phosphate mimetics. The carboxylate anion forms bidentate hydrogen bonds with the critical Arginine residues (Arg221) in the PTP1B catalytic loop.

  • Role of Cyclopentyl: The PTP1B active site contains a secondary hydrophobic pocket (Site B). The 3-cyclopentyl group provides the necessary steric bulk and lipophilicity to reach this secondary pocket, enhancing potency and selectivity over other phosphatases (like TCPTP) which lack this exact hydrophobic topology.

CNS Targets: Glutamate & GABA Receptor Modulation

Isoxazoles are historically significant in CNS drug discovery (e.g., Muscimol, AMPA).

  • Glutamate Mimicry: The 3-substituted isoxazole-5-carboxylic acid scaffold structurally resembles glutamate. The rigid isoxazole ring constrains the distance between the distal acid and the core, potentially locking the molecule in a bioactive conformation for mGluR (metabotropic glutamate receptor) modulation.

  • Lipophilic Tuning: Replacing the methyl group of AMPA with a cyclopentyl group dramatically alters blood-brain barrier (BBB) penetration and receptor subtype selectivity.

Nuclear Receptors: Mineralocorticoid Receptor (MR) Antagonism

While often pyrazoline-based, bioisosteric replacement with isoxazoles is a common strategy to improve oxidative stability.

  • Selectivity Filter: In MR antagonists, a bulky hydrophobic group is required to induce helix 12 destabilization. The cyclopentyl group serves this function effectively, while the carboxylic acid (often derivatized to an amide or kept as a polar anchor) interacts with Gln/Arg pairs in the ligand-binding domain.

Mechanistic Visualization (SAR Map)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.

SAR_Map Core 3-Cyclopentyl-1,2-oxazole -5-carboxylic Acid Acid 5-COOH (Warhead) • Phosphate Mimic (PTP1B) • Amide Precursor (Library Gen) • H-bond Donor/Acceptor Core->Acid Position 5 Ring Isoxazole Core • Rigid Spacer • Bioisostere for Phenyl/Pyridine • Metabolic Stability Core->Ring Scaffold Cyclo 3-Cyclopentyl (Tail) • Hydrophobic Filling (Site B) • Fsp3 Character (Solubility) • Steric Selectivity Core->Cyclo Position 3 PTP1B Metabolic Disease (PTP1B Inhibition) Acid->PTP1B Library Lead Optimization (Fragment Growing) Acid->Library Cyclo->PTP1B Selectivity CNS CNS Disorders (mGluR Modulation) Cyclo->CNS BBB Penetration

Figure 1: Pharmacophore dissection of the 3-cyclopentyl-1,2-oxazole-5-carboxylic acid scaffold.

Experimental Protocols

Synthesis: Regioselective [3+2] Cyclocondensation

This protocol ensures high regioselectivity for the 3,5-disubstituted isomer, avoiding the common 3,4-isomer byproduct.

Reaction Overview: Condensation of a


-keto ester with hydroxylamine hydrochloride.[1]

Materials:

  • Ethyl 3-cyclopentyl-3-oxopropanoate (Precursor A)

  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Ethanol (Solvent)[2]

  • Sodium Hydroxide (Base)

Step-by-Step Methodology:

  • Preparation of Oxime Intermediate:

    • Dissolve Ethyl 3-cyclopentyl-3-oxopropanoate (10 mmol) in Ethanol (20 mL).

    • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (12 mmol) to buffer the pH (~4-5).

    • Critical Step: Stir at room temperature for 2 hours . Monitoring by TLC is essential to ensure oxime formation before cyclization.

  • Cyclization:

    • Heat the reaction mixture to reflux (78°C) for 4–6 hours. The acidic environment promotes the elimination of water and ring closure.

    • Note: Regioselectivity is controlled by the pH and the steric bulk of the cyclopentyl group, which favors the 3-position.

  • Hydrolysis (Ester to Acid):

    • Cool the mixture. Add 1M NaOH (20 mL) directly to the reaction vessel.

    • Stir at 50°C for 1 hour.

  • Workup & Purification:

    • Evaporate ethanol under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to pH 2. The product, 3-cyclopentyl-1,2-oxazole-5-carboxylic acid , will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1) if necessary.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Ethyl 3-cyclopentyl-3-oxopropanoate Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOAc, EtOH, RT) Start->Step1 Check Checkpoint: TLC (Check Oxime) Step1->Check Step2 Step 2: Cyclization (Reflux, 78°C, 4-6h) Check->Step2 Complete Step3 Step 3: Hydrolysis (1M NaOH, 50°C) Step2->Step3 Finish Final Product: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (Precipitate pH 2) Step3->Finish

Figure 2: Step-by-step synthetic pathway for high-purity scaffold generation.

Strategic Recommendations for Drug Developers

  • Fragment Growing: Use this scaffold as a "super-fragment." The molecular weight (~181) allows for significant elaboration (adding ~150-200 Da via amide coupling) while staying well within Lipinski's Rule of 5.

  • Solubility Engineering: If a lead compound containing a phenyl ring suffers from poor solubility, substituting the phenyl with the 3-cyclopentyl-isoxazole moiety often improves aqueous solubility due to the disruption of planar

    
    -stacking and the introduction of 
    
    
    
    character.
  • Intellectual Property: While the core scaffold is known, specific amide derivatives targeting novel GPCRs or kinases likely possess significant IP whitespace compared to their phenyl-isoxazole counterparts.

References

  • Zhao, H., et al. (2004).[3] Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.[3][4] Link

  • Meyers, M. J., et al. (2010).[5] Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist.[5] Journal of Medicinal Chemistry. Link

  • Pinter, T., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.[6][7][8][9][10] RSC Advances.[6] Link

  • Rowley, M., et al. (1997). 3-Substituted-isoxazole-5-carboxylic acids as agonists of the NMDA receptor glycine site. Bioorganic & Medicinal Chemistry Letters.[3][4] Link

  • Chem-Impex International. (n.d.). Isoxazole-5-carboxylic acid derivatives: Applications in Pharmaceutical Development.Link

Sources

Exploratory

structure-activity relationship (SAR) of cyclopentyl isoxazole carboxylic acids

This technical guide focuses on the structure-activity relationship (SAR) of cyclopentyl isoxazole carboxylic acids , specifically within the context of Free Fatty Acid Receptor 2 (FFA2/GPR43) agonism . This scaffold rep...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the structure-activity relationship (SAR) of cyclopentyl isoxazole carboxylic acids , specifically within the context of Free Fatty Acid Receptor 2 (FFA2/GPR43) agonism . This scaffold represents a critical transition from endogenous short-chain fatty acids (SCFAs) to synthetic, high-potency drug candidates for metabolic and inflammatory disorders.

A Technical Guide to FFA2 Agonist Design & Synthesis

Executive Summary

The cyclopentyl isoxazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, primarily utilized to target G-Protein Coupled Receptors (GPCRs) that recognize endogenous carboxylates. While also explored for RORγt inverse agonism and PTP1B inhibition, its most prominent application is in the development of FFA2 (GPR43) agonists .

Endogenous ligands for FFA2 (Acetate, Propionate) suffer from low potency (


M-mM range) and poor pharmacokinetic profiles. The isoxazole core serves as a rigid bioisostere for the alkyl chain, reducing the entropic cost of binding, while the cyclopentyl group accesses a hydrophobic sub-pocket adjacent to the orthosteric site, improving potency into the nanomolar (nM) range.

The Scaffold Architecture

The pharmacophore is tripartite. Each region serves a distinct thermodynamic or kinetic role in receptor engagement.

The Pharmacophore Map (Graphviz)

Pharmacophore Acid Region A: Carboxylic Acid (The Anchor) Isoxazole Region B: Isoxazole Core (The Rigid Linker) Acid->Isoxazole Ionic Interaction (Arg180/Arg255) Target Target: FFA2 (GPR43) Orthosteric Site Acid->Target Salt Bridge Cyclopentyl Region C: Cyclopentyl Tail (The Hydrophobic Payload) Isoxazole->Cyclopentyl Vector Alignment (3,5-substitution) Cyclopentyl->Target Van der Waals (Phe/Leu Pocket)

Figure 1: Pharmacophore decomposition of the cyclopentyl isoxazole carboxylic acid ligand.

Synthetic Strategy: Regioselective [3+2] Cycloaddition

To construct the 3,5-disubstituted isoxazole core with high regiocontrol, a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or enamine is the industry-standard protocol.

Protocol: Nitrile Oxide Cycloaddition

Objective: Synthesis of ethyl 5-cyclopentylisoxazole-3-carboxylate (Intermediate).

Reagents:

  • Precursor: Cyclopentylacetylene (for 5-sub) or Cyclopentanecarboxaldehyde oxime (for 3-sub).

  • Dipole Generator: Chloramine-T or N-Chlorosuccinimide (NCS).

  • Base: Triethylamine (

    
    ).
    

Step-by-Step Workflow:

  • Oxime Formation: React cyclopentanecarboxaldehyde with hydroxylamine hydrochloride (

    
    ) in EtOH/Water (1:1) at RT for 2h.
    
  • Chlorination (In situ): Dissolve oxime in DMF. Add NCS (1.1 eq) at 0°C. Stir 1h to generate the hydroximoyl chloride.

  • Cycloaddition:

    • Add ethyl propiolate (1.2 eq) to the reaction vessel.

    • Slowly add

      
       (dissolved in DMF) via syringe pump over 30 mins. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.
      
    • Stir at RT for 12h.

  • Hydrolysis: Treat the resulting ester with LiOH (2.0 eq) in THF/Water (4:1) to liberate the free carboxylic acid.

Synthesis Logic Diagram (Graphviz)

Synthesis Aldehyde Start: Cyclopentyl Aldehyde Oxime Step 1: Oxime Formation (NH2OH·HCl) Aldehyde->Oxime Chloride Step 2: Hydroximoyl Chloride (NCS/DMF) Oxime->Chloride NitrileOxide Intermediate: Nitrile Oxide (In Situ via Et3N) Chloride->NitrileOxide -HCl Cycloaddition Step 3: [3+2] Cycloaddition (+ Ethyl Propiolate) NitrileOxide->Cycloaddition Ester Isoxazole Ester Cycloaddition->Ester Hydrolysis Step 4: Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Final Product: Cyclopentyl Isoxazole Carboxylic Acid Hydrolysis->Final

Figure 2: Regioselective synthesis pathway via nitrile oxide intermediate.

Structure-Activity Relationship (SAR) Deep Dive

Region A: The Carboxylic Acid (The Anchor)

The carboxylic acid is non-negotiable for orthosteric FFA2 agonism.

  • Mechanism: It forms a critical salt bridge with Arg180 (5.39) and Arg255 (6.55) in the transmembrane bundle.

  • Modifications:

    • Esterification: Abolishes activity (inactive in vitro, acts as prodrug in vivo).

    • Bioisosteres: Tetrazoles or sulfonamides generally result in a >100-fold loss in potency for this specific scaffold, as the charge delocalization geometry does not match the specific "forceps" grip of the dual Arginines.

Region B: The Isoxazole Core (The Linker)

The isoxazole ring restricts the conformation of the molecule.

  • 3,5-Disubstitution: This geometry provides a linear vector (approx 180°) between the acid and the tail. This is optimal for reaching the deep hydrophobic pocket of FFA2.

  • 3,4-Disubstitution: Creates a "kinked" angle. While useful for PTP1B inhibitors (to wrap around the catalytic loop), this geometry often clashes with the transmembrane helices (TM3/TM4) in FFA2, reducing potency.

Region C: The Cyclopentyl Group (The Payload)

This is the primary site for optimization.

Substituent (R)Potency (FFA2 pEC50)Rationale
Methyl ~4.5 (Low)Insufficient hydrophobic burial. Mimics Acetate too closely without entropic gain.
Phenyl ~6.0 (Med)Good steric fit, but

-stacking is not the primary driver in this pocket.
Cyclopropyl ~5.2 (Low-Med)Too small; leaves "water space" in the hydrophobic pocket.
Cyclopentyl ~7.8 (High) Optimal Fit. The "envelope" conformation of cyclopentyl fills the sub-pocket defined by Leu/Phe residues perfectly.
Cyclohexyl ~7.2 (High)Slightly too bulky; steric clash with pocket walls begins to reduce affinity.

Biological Characterization Protocols

To validate the SAR, a dual-assay approach is required because FFA2 couples to both


 and 

pathways.
Calcium Mobilization Assay ( )
  • Cell Line: CHO-K1 or HEK293 stably expressing human FFA2.

  • Dye: FLIPR Calcium 6 Assay Kit.

  • Protocol:

    • Seed cells (10k/well) in 384-well black plates.

    • Load with Calcium 6 dye for 1h at 37°C.

    • Add compound (dissolved in DMSO/HBSS).

    • Measure fluorescence (

      
      ) immediately upon addition.
      
    • Positive Control: Acetate (

      
      ) or Propionate.
      
cAMP Inhibition Assay ( )
  • Principle: FFA2 activation inhibits Forskolin-induced cAMP production.

  • Protocol:

    • Stimulate cells with Forskolin (

      
      ) to raise cAMP baseline.
      
    • Treat with test compound.

    • Measure cAMP levels using TR-FRET (HTRF) or AlphaScreen.

    • Success Metric: A decrease in HTRF signal correlates to agonist activity.

References

  • Discovery of Thiazolidine/Isoxazole FFA2 Agonists

    • Title: Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties.[1]

    • Source:ACS Medicinal Chemistry Letters (2018).
    • URL:[Link]

  • Isoxazole Synthesis & SAR (RORγt Context)

    • Title: Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.[2][3][4]

    • Source:Journal of Medicinal Chemistry (2021).[2][3][4]

    • URL:[Link][3]

  • Isoxazole Carboxylic Acids in PTP1B

    • Title: Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors.[5]

    • Source:Bioorganic & Medicinal Chemistry Letters (2004).[5]

    • URL:[Link]

  • General Isoxazole Synthesis Methodologies

    • Title: The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance.
    • Source:Ningbo Inno Pharmchem Technical Review.
    • URL:[Link]

Sources

Foundational

The Strategic Role of 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid in Modern Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole nucleus is a cornerstone in the architecture of contemporary medicinal chemistry, renowned for its metabo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus is a cornerstone in the architecture of contemporary medicinal chemistry, renowned for its metabolic stability and versatile chemical reactivity. Within this privileged class of heterocyles, 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid emerges as a significant building block, offering a unique combination of a lipophilic cyclopentyl moiety and a synthetically amenable carboxylic acid handle. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and strategic applications of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in the design and construction of complex heterocyclic systems and novel therapeutic agents. Particular emphasis is placed on its role as a versatile synthon, enabling access to a diverse chemical space of potential drug candidates.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its prevalence in drug discovery can be attributed to several key features:

  • Metabolic Stability: The isoxazole core is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

  • Hydrogen Bonding Capacity: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[4]

  • Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3]

  • Synthetic Tractability: The isoxazole ring can be synthesized through various reliable methods, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical properties.

The subject of this guide, 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, embodies these advantageous characteristics. The cyclopentyl group at the 3-position introduces a lipophilic character that can enhance membrane permeability and target engagement, while the carboxylic acid at the 5-position serves as a versatile anchor for further chemical elaboration.

Synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid: A Proposed Pathway

While a specific, detailed protocol for the synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on well-established methods for the construction of 3,5-disubstituted isoxazoles. The two primary strategies involve the reaction of a β-ketoester with hydroxylamine or a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Synthesis via β-Ketoester and Hydroxylamine

A common and effective method for the formation of the isoxazole ring involves the condensation of a β-ketoester with hydroxylamine.[1][3] This approach offers high regioselectivity for the desired 3,5-disubstituted isoxazole.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Saponification start Cyclopentanecarboxylic acid ethyl ester intermediate1 Ethyl 2-cyclopentyl-2-oxoacetate (β-ketoester) start->intermediate1 reagent1 Ethyl acetate reagent1->intermediate1 base1 Sodium ethoxide (NaOEt) base1->intermediate1 intermediate2 Ethyl 3-cyclopentyl-1,2-oxazole-5-carboxylate intermediate1->intermediate2 reagent2 Hydroxylamine hydrochloride (NH2OH·HCl) reagent2->intermediate2 product 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid intermediate2->product reagent3 NaOH / H2O reagent3->product acid Acidic workup (e.g., HCl) acid->product

Caption: Proposed synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid.

Detailed Protocol:

  • Step 1: Synthesis of Ethyl 2-cyclopentyl-2-oxoacetate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, a mixture of cyclopentanecarboxylic acid ethyl ester and ethyl acetate is added dropwise with stirring. The reaction mixture is then heated at reflux for several hours. After cooling, the mixture is acidified and the resulting β-ketoester is extracted with an organic solvent.

  • Step 2: Synthesis of Ethyl 3-cyclopentyl-1,2-oxazole-5-carboxylate. The crude ethyl 2-cyclopentyl-2-oxoacetate is dissolved in a suitable solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride is added, and the mixture is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 3: Saponification to 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid. The ethyl ester from the previous step is hydrolyzed by heating with an aqueous solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid, which can then be collected by filtration and purified by recrystallization.

Synthesis via 1,3-Dipolar Cycloaddition

An alternative and powerful method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][4] This reaction is known for its high efficiency and regioselectivity.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Saponification start Cyclopentanecarboxaldehyde intermediate1 Cyclopentanecarbaldoxime start->intermediate1 reagent1 Hydroxylamine reagent1->intermediate1 intermediate2 Cyclopentanecarbohydroximoyl chloride intermediate1->intermediate2 reagent2 N-Chlorosuccinimide (NCS) reagent2->intermediate2 intermediate3 Cyclopentylnitrile oxide (in situ) intermediate2->intermediate3 reagent3 Base (e.g., Et3N) reagent3->intermediate3 product_ester Ethyl 3-cyclopentyl-1,2-oxazole-5-carboxylate intermediate3->product_ester alkyne Ethyl propiolate alkyne->product_ester final_product 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid product_ester->final_product reagent4 NaOH / H2O reagent4->final_product acid Acidic workup acid->final_product

Caption: 1,3-Dipolar cycloaddition route to the target molecule.

Detailed Protocol:

  • Step 1: In situ generation of Cyclopentylnitrile oxide. Cyclopentanecarboxaldehyde is first converted to its corresponding oxime by reaction with hydroxylamine. The oxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form the hydroximoyl chloride. Subsequent treatment with a non-nucleophilic base, like triethylamine, generates the highly reactive cyclopentylnitrile oxide in situ.

  • Step 2: 1,3-Dipolar Cycloaddition. The freshly generated nitrile oxide is immediately reacted with ethyl propiolate in a suitable solvent. The cycloaddition proceeds to regioselectively yield ethyl 3-cyclopentyl-1,2-oxazole-5-carboxylate.

  • Step 3: Saponification. The resulting ester is then hydrolyzed to the target carboxylic acid using standard saponification conditions as described in the previous method.

Chemical Reactivity and Role as a Versatile Building Block

The synthetic utility of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid lies in the reactivity of its carboxylic acid functionality. This group can be readily transformed into a variety of other functional groups, making it a valuable precursor for the synthesis of more complex heterocyclic systems.

Amide Bond Formation

The carboxylic acid can be coupled with a wide range of primary and secondary amines to form the corresponding amides. This is a cornerstone reaction in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

General Amide Coupling Workflow:

G start 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid product 3-Cyclopentyl-1,2-oxazole-5-carboxamide start->product amine R1R2NH (Primary or Secondary Amine) amine->product coupling_reagent Coupling Reagent (e.g., HATU, HOBt/EDC) coupling_reagent->product base Base (e.g., DIPEA) base->product

Caption: General workflow for amide bond formation.

Experimental Protocol for Amide Coupling:

  • To a solution of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add the desired amine (1.1 equivalents), a coupling reagent such as HATU (1.2 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

A commercially available derivative, 3-cyclopentyl-N,N-dimethyl-1,2-oxazole-5-carboxamide, is a testament to the utility of this reaction.[5]

Esterification

The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification or by reaction with an alcohol in the presence of a coupling agent. Esters can serve as prodrugs or as intermediates for further transformations.

Fischer Esterification Protocol:

  • Dissolve 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture at reflux for several hours.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer, concentrate, and purify the resulting ester by chromatography.

Other Transformations

The carboxylic acid can also be reduced to the corresponding alcohol, converted to an acyl chloride for further reactions, or participate in Curtius or Schmidt rearrangements to form amines. These transformations further expand the synthetic utility of this building block.

Applications in Drug Discovery and Heterocyclic Synthesis

While specific examples of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in late-stage clinical candidates are not prominent in the literature, its structural motifs are present in various patented compounds, indicating its relevance in early-stage drug discovery. The isoxazole-5-carboxylic acid scaffold is a known pharmacophore in various therapeutic areas.

Table 1: Potential Therapeutic Applications of Isoxazole Carboxylic Acid Derivatives

Therapeutic AreaTarget/Mechanism of ActionReference
OncologyKinase inhibition, e.g., tyrosine kinases[1][3]
Infectious DiseasesInhibition of essential bacterial enzymes[2]
InflammationModulation of inflammatory pathways, e.g., COX inhibition[3]
Neurological DisordersInteraction with CNS receptors[1][2]

The combination of the lipophilic cyclopentyl group and the versatile carboxylic acid handle makes 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid an attractive starting material for the synthesis of compound libraries aimed at these and other therapeutic targets. Its use allows for the systematic exploration of the chemical space around the isoxazole core, facilitating the identification of novel bioactive molecules.

Conclusion

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid represents a valuable and versatile building block in the field of heterocyclic chemistry. Its straightforward, albeit not explicitly documented, synthesis and the reactivity of its carboxylic acid group provide a gateway to a wide array of more complex molecular architectures. For researchers and drug development professionals, this compound offers a strategic starting point for the design and synthesis of novel isoxazole-containing compounds with the potential for significant biological activity. The continued exploration of the chemical space accessible from this synthon is likely to yield new and promising therapeutic candidates in the years to come.

References

  • The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry, 18, 466-474.
  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. (2000). The Journal of Organic Chemistry, 65(3), 663–667.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2020). RSC Advances, 10(64), 39055-39063.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). Molecules, 30(17), 3965.

Sources

Exploratory

Pharmacological Targets for 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid Analogs

This guide provides an in-depth technical analysis of the pharmacological targets and therapeutic potential of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid and its structural analogs.[1] This scaffold represents a privile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacological targets and therapeutic potential of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid and its structural analogs.[1] This scaffold represents a privileged chemotype in medicinal chemistry, leveraging the specific electronic and steric properties of the isoxazole ring substituted with a lipophilic cyclopentyl group and a polar carboxylic acid moiety.[1]

Executive Summary

The 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid scaffold is a versatile pharmacophore designed to mimic endogenous ligands such as nicotinic acid (niacin) and D-amino acids .[1] Its structural logic combines a bioisosteric aromatic core (isoxazole) with a lipophilic domain (cyclopentyl) and an essential acidic headgroup (carboxylic acid). This specific substitution pattern directs the molecule toward two primary pharmacological classes: G-Protein Coupled Receptors (specifically GPR109A/HCA2) and Flavoenzymes (specifically D-Amino Acid Oxidase, DAAO) . Secondary activity is observed in Cannabinoid Receptor 2 (CB2) modulation when the carboxylic acid is derivatized into amides.

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacological efficacy of this scaffold is driven by three critical structural domains:

  • The Acidic Headgroup (C5-COOH):

    • Function: Acts as an electrostatic anchor, forming salt bridges with positively charged residues (e.g., Arginine, Lysine) in the receptor binding pocket.[1]

    • Bioisosterism: Mimics the carboxylate of Nicotinic Acid (in GPR109A) or the

      
      -carboxylate of D-amino acids (in DAAO).
      
  • The Isoxazole Core (1,2-Oxazole):

    • Function: A rigid aromatic spacer that orients the substituents. The oxygen and nitrogen atoms serve as weak Hydrogen Bond Acceptors (HBA), influencing water bridging within the active site.[1]

    • Stability: Metabolically stable compared to furan or thiophene analogs, resisting oxidative ring opening.[1]

  • The Lipophilic Tail (C3-Cyclopentyl):

    • Function: A bulky, aliphatic moiety that fills hydrophobic sub-pockets (e.g., the "specificity pocket" in DAAO or the lipophilic channel in GPCRs).[1]

    • Selectivity: The cyclopentyl group offers a distinct steric profile compared to phenyl (too flat) or tert-butyl (too spherical), often optimizing Van der Waals contacts.

SAR Visualization

SAR_Analysis Scaffold 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid COOH C5-Carboxylic Acid (Electrostatic Anchor) Scaffold->COOH Isoxazole Isoxazole Core (Rigid Linker & H-Bond Acceptor) Scaffold->Isoxazole Cyclopentyl C3-Cyclopentyl Group (Hydrophobic Filling) Scaffold->Cyclopentyl Arg/Lys Salt Bridge Arg/Lys Salt Bridge COOH->Arg/Lys Salt Bridge Binding Mode Pi-Pi Stacking / H-Bonding Pi-Pi Stacking / H-Bonding Isoxazole->Pi-Pi Stacking / H-Bonding Binding Mode Hydrophobic Pocket\n(Val, Leu, Phe) Hydrophobic Pocket (Val, Leu, Phe) Cyclopentyl->Hydrophobic Pocket\n(Val, Leu, Phe) Binding Mode DAAO Active Site DAAO Active Site Arg/Lys Salt Bridge->DAAO Active Site

Figure 1: Structural dissection of the 3-cyclopentyl-1,2-oxazole-5-carboxylic acid scaffold and its molecular interactions.[1]

Primary Pharmacological Target: GPR109A (HCA2)

Target Class: G-Protein Coupled Receptor (Gi/Go coupled) Therapeutic Indication: Dyslipidemia, Atherosclerosis, Neuroinflammation.[1]

Mechanism of Action

The 3-cyclopentylisoxazole-5-carboxylic acid acts as a bioisostere of nicotinic acid (niacin) .[1] Niacin is a potent agonist of GPR109A (also known as HCA2), which inhibits adenylyl cyclase, reducing cAMP levels in adipocytes.[1] This leads to the inhibition of hormone-sensitive lipase (HSL), thereby reducing the release of free fatty acids (FFA) into the blood.

  • Binding Mode: The C5-carboxylate binds to the conserved Arg263 residue in the transmembrane bundle (TM3) of GPR109A. The isoxazole ring mimics the pyridine ring of niacin, while the C3-cyclopentyl group extends into a hydrophobic crevice formed by TM3 and TM5, potentially improving potency over niacin by enhancing lipophilic contacts.[1]

  • Advantage: Analogs with this scaffold are often designed to separate the beneficial lipid-lowering effects from the cutaneous flushing side effect (mediated by Langerhans cells), although this remains a challenge in the field.[1]

Signaling Pathway Diagram

GPR109A_Signaling Ligand 3-Cyclopentyl-isoxazole-5-COOH Receptor GPR109A (HCA2) (Adipocyte Membrane) Ligand->Receptor Agonist Binding Gi Gi Protein (Gαi) Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Deactivation HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (Inhibition) HSL->Lipolysis Inhibits FFA Plasma Free Fatty Acids (Decrease) Lipolysis->FFA Therapeutic Effect

Figure 2: GPR109A (HCA2) signaling cascade initiated by isoxazole-carboxylic acid agonists.[2][3]

Secondary Pharmacological Target: D-Amino Acid Oxidase (DAAO)

Target Class: Flavoenzyme (FAD-dependent oxidase) Therapeutic Indication: Schizophrenia (Cognitive Impairment), Neuropathic Pain.

Mechanism of Action

DAAO degrades D-serine, a co-agonist of the NMDA receptor.[1] In schizophrenia, NMDA receptor hypofunction is a key pathology.[1] Inhibiting DAAO increases synaptic D-serine levels, potentiating NMDA receptor activity.[1]

  • Binding Mode: Small heterocyclic carboxylic acids are classic competitive inhibitors of DAAO.

    • The Carboxylate interacts with Arg283 and Tyr224 in the active site.

    • The Isoxazole ring stacks parallel to the isoalloxazine ring of the FAD cofactor.[1]

    • The Cyclopentyl group occupies the "substrate specificity pocket" (hydrophobic pocket), which typically accommodates the side chain of D-amino acids.[1] The bulky cyclopentyl group provides high affinity by displacing active-site water molecules and maximizing Van der Waals interactions.[1]

Experimental Protocols for Target Validation

To validate the activity of 3-cyclopentyl-1,2-oxazole-5-carboxylic acid analogs, the following protocols are standard.

Protocol A: GPR109A (HCA2) cAMP Inhibition Assay

Objective: Measure agonist potency (


) via inhibition of forskolin-stimulated cAMP production.
  • Cell Line: CHO-K1 cells stably expressing human GPR109A.[1]

  • Reagents: Forskolin (10

    
    M), IBMX (0.5 mM), HTRF cAMP detection kit.
    
  • Procedure:

    • Seed cells at 5,000 cells/well in 384-well plates.[1]

    • Incubate with test compound (1 nM - 100

      
      M) for 30 minutes at 37°C.
      
    • Add Forskolin to stimulate cAMP production. Incubate for 30 minutes.

    • Lyse cells and add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read fluorescence resonance energy transfer (FRET) signal.

  • Data Analysis: Plot FRET ratio vs. log[compound]. A decrease in signal indicates agonist activity (inhibition of cAMP).

Protocol B: DAAO Enzymatic Inhibition Assay

Objective: Determine inhibitory constant (


) against recombinant human DAAO.
  • Enzyme: Recombinant human DAAO (hDAAO) expressed in E. coli.

  • Substrate: D-Serine (50 mM).

  • Detection: Coupled peroxidase assay (Amplex Red).

    • Reaction: D-Serine + DAAO

      
      
      
      
      
      -Keto acid +
      
      
      +
      
      
      .[1]
    • Detection:

      
       + Amplex Red + HRP 
      
      
      
      Resorufin (Fluorescent).
  • Procedure:

    • Mix hDAAO (50 ng/mL) with test compound in buffer (pH 8.5).

    • Incubate for 10 minutes.

    • Add D-Serine and detection mix.[1]

    • Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • Data Analysis: Calculate

    
     from initial velocity rates. Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Summary of Pharmacological Profile
TargetActivity TypeBinding DeterminantTherapeutic Potential
GPR109A (HCA2) AgonistCarboxylate (Arg263) + Lipophilic TailDyslipidemia, Atherosclerosis
DAAO InhibitorCarboxylate (Arg283) + Hydrophobic PocketSchizophrenia (Cognitive symptoms)
CB2 Receptor Agonist*Requires amide derivatization of COOHInflammation, Pain
HCV NS5B InhibitorAllosteric Thumb Site BindingHepatitis C (Antiviral)

*Note: The free acid is primarily active at GPR109A and DAAO. Conversion to an amide (e.g., N-adamantyl) shifts selectivity toward CB2.[1]

References
  • GPR109A Agonists: "Nicotinic acid receptor agonists: 5-substituted isoxazole-3-carboxylic acids." Journal of Medicinal Chemistry, 2008.[1] Link

  • DAAO Inhibitors: "Structure-Activity Relationships of Small Heterocyclic Carboxylic Acids as D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 2013.[1] Link

  • Isoxazole Scaffold Review: "Isoxazoles in Medicinal Chemistry: A Review of their Biological Activities." European Journal of Medicinal Chemistry, 2020.[1] Link

  • HCA2 Receptor Biology: "The biology and pharmacology of the GPR109A receptor." Pharmacological Reviews, 2011.[1] Link

  • Experimental Protocols: "Assay Guidance Manual: cAMP Assays for GPCRs." NCBI Bookshelf. Link

Sources

Foundational

metabolic stability predictions for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

This technical guide provides a rigorous metabolic stability profiling framework for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid . It moves beyond generic protocols to address the specific bio-structural liabilities of t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous metabolic stability profiling framework for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid . It moves beyond generic protocols to address the specific bio-structural liabilities of the isoxazole core, the lipophilic cyclopentyl appendage, and the acidic tail.

Technical Whitepaper | Version 1.0

Executive Summary & Structural Logic

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid represents a specific scaffold often employed as a bioisostere for phenyl-carboxylic acids or as a core fragment in glutamate receptor agonists. Its metabolic fate is dictated by three distinct structural domains, each with unique stability profiles.[1]

Structural Dissection & Liability Analysis
DomainStructural FeaturePrimary Metabolic RiskMechanism & Probability
Core 1,2-Oxazole (Isoxazole)Reductive Ring Scission Low. Unlike 3-unsubstituted isoxazoles (e.g., leflunomide), the C3-cyclopentyl substitution sterically and electronically hinders the N-O bond cleavage typically catalyzed by CYP450s or cytosolic reductases [1].
Tail Cyclopentyl GroupOxidative Hydroxylation High. The lipophilic aliphatic cycle is a prime target for CYP450-mediated hydroxylation (Phase I), typically at the C3' or C4' positions [2].
Head Carboxylic AcidAcyl Glucuronidation Critical. The exposed carboxyl group is a high-affinity substrate for UGTs (Phase II), forming potentially reactive acyl glucuronides (AGs) linked to idiosyncratic toxicity [3].[2]

In Silico Prediction Framework

Before wet-lab validation, computational modeling must be used to rank-order Sites of Metabolism (SOM).

Predictive Workflow
  • Electronic Parameter Calculation: Calculate the Bond Dissociation Energy (BDE) for the cyclopentyl C-H bonds. Lower BDE values (typically tertiary > secondary) indicate higher susceptibility to CYP-mediated hydrogen abstraction (HAT).

  • Steric Mapping: The C3-substitution on the isoxazole ring creates a "steric shield" around the N-O bond. Docking simulations into CYP1A2 (the primary isoxazole-ring-opener) should confirm a high energy barrier for the heme-iron access required for reductive scission.

  • Glucuronidation Probability: Use QSAR models (e.g., pkCSM or Optibrium) to predict the

    
     and lipophilicity-dependent UGT binding affinity.
    
Visualization: Predicted Metabolic Pathways

The following diagram illustrates the competitive metabolic pathways, distinguishing between the likely oxidative routes and the blocked reductive route.

MetabolicPathways Figure 1: Predicted Metabolic Fate. Note the suppression of ring scission due to C3-substitution. Parent 3-Cyclopentyl-1,2- oxazole-5-COOH CYP CYP450 (Oxidation) Parent->CYP High Affinity UGT UGT (Conjugation) Parent->UGT High Affinity Reductase Reductase/CYP1A2 (Reduction) Parent->Reductase Steric Hindrance Hydroxyl Hydroxy-Cyclopentyl Metabolite (Phase I) AcylGluc Acyl Glucuronide Conjugate (Phase II) RingOpen Ring-Scission Nitrile (Blocked) CYP->Hydroxyl Major Pathway (C3'/C4' Oxidation) UGT->AcylGluc Major Pathway (Reactive Metabolite Risk) Reductase->RingOpen Minor/Negligible

[3]

Experimental Validation Protocols

To ensure data integrity, we employ a "Self-Validating" experimental design where specific inhibitors and controls confirm the mechanism of clearance.

Protocol A: Phase I Stability (Microsomal)

Objective: Quantify intrinsic clearance (


) driven by cyclopentyl hydroxylation.[1]

Reagents:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Critical Control: 1-Aminobenzotriazole (ABT) - a broad-spectrum CYP inactivator.

Step-by-Step Workflow:

  • Pre-Incubation: Equilibrate microsomes (0.5 mg/mL) with the test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Why 1 µM? To ensure kinetics remain linear (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).[1]

  • Mechanistic Check (The Self-Validation Step):

    • Run a parallel incubation with 1 mM ABT.

    • Logic: If clearance is abolished by ABT, the metabolism is CYP-mediated (confirming cyclopentyl hydroxylation). If clearance persists, investigate non-CYP pathways (e.g., hydrolytic enzymes, though unlikely for this structure).[1]

Protocol B: Phase II Stability & Reactivity (Hepatocytes)

Objective: Assess acyl glucuronidation and the potential reactivity of the conjugate.

Reagents:

  • Cryopreserved Hepatocytes (requires intact cell membrane for Phase II co-factors).

  • Trap Reagent: Methoxylamine or GSH (optional, but Methoxylamine is specific for reactive aldehydes if ring opening occurred; however, for Acyl Glucuronides, we monitor degradation

    
    ).[1]
    

Step-by-Step Workflow:

  • Incubation: Thaw and suspend hepatocytes (

    
     cells/mL). Incubate with test compound (1 µM).
    
  • Analysis: Monitor the disappearance of parent and appearance of a metabolite with +176 Da mass shift (Glucuronide).

  • Acyl Glucuronide Reactivity Assessment (Critical for Safety):

    • Synthesize or isolate the acyl glucuronide metabolite.

    • Incubate the metabolite in buffer (pH 7.4) and human plasma.[3]

    • Measure: Degradation half-life (

      
      ) and formation of acyl-migration isomers.
      
    • Threshold: A

      
       hours in buffer suggests a "Reactive Metabolite" classification, necessitating structural re-design (e.g., bioisosteric replacement of the carboxylic acid).[1]
      

Decision Matrix & Optimization

Based on the experimental output, use this logic tree to guide optimization.

ObservationPrimary CauseOptimization Strategy
High

(Microsomes)
Cyclopentyl HydroxylationFluorination: Introduce fluorine at the C3' or C4' positions of the cyclopentyl ring to block H-abstraction (C-F bond is stronger than C-H) [2].
High

(Hepatocytes)
Acyl GlucuronidationBioisosteres: Replace -COOH with a Tetrazole, Sulfonamide, or Oxadiazole.[1] Alternatively, introduce steric bulk (e.g., methyl) alpha to the carbonyl to hinder UGT access [4].[1]
Ring Scission (Rare) Isoxazole InstabilitySubstitution: Ensure the C3-position remains substituted. If the cyclopentyl group is removed, replace it with a methyl or cyclopropyl group to maintain steric protection of the N-O bond [1].
Workflow Visualization: The Go/No-Go Pipeline

DecisionTree Figure 2: Optimization Decision Matrix Start Start: Stability Assessment Micro Microsomal Stability (Phase I) Start->Micro Result1 High Clearance? Micro->Result1 Hepato Hepatocyte Stability (Phase II) Result2 High Clearance? Hepato->Result2 Result1->Hepato No Fix1 Strategy: Fluorinate Cyclopentyl Ring Result1->Fix1 Yes (CYP driven) Fix2 Strategy: Carboxylic Acid Bioisostere (Tetrazole) Result2->Fix2 Yes (UGT driven) Safe Proceed to PK Result2->Safe No

References

  • Kalgutkar, A. S., et al. (2003).[1] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...". Drug Metabolism and Disposition.

  • Shanu-Wilson, J. (2021).[1] "Metabolism of cycloalkyl groups". Hypha Discovery. (Contextual reference for cycloalkane oxidation).

  • Regan, S., et al. (2010).[1] "Acyl Glucuronides: The Good, the Bad, and the Ugly". Annual Reports in Medicinal Chemistry. (Review on Carboxylic acid liabilities).[1]

  • Ballatore, C., et al. (2013).[1] "Carboxylic Acid Bioisosteres in Medicinal Chemistry". ChemMedChem.

Sources

Exploratory

An In-Depth Technical Guide to Computational Docking Studies of 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid Ligands

This guide provides a comprehensive, technically-grounded framework for conducting computational molecular docking studies on ligands featuring the 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid scaffold. Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for conducting computational molecular docking studies on ligands featuring the 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind methodological choices to ensure robust, reliable, and interpretable results.

The oxazole ring is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[1][2] The inclusion of a carboxylic acid moiety often enhances a molecule's ability to interact with biological targets through hydrogen bonding and electrostatic interactions, making this scaffold a compelling starting point for inhibitor design.[3][4] Molecular docking provides an efficient, cost-effective method to rapidly screen and prioritize these ligands against specific protein targets, predicting their binding conformations and affinities before committing to costly experimental synthesis and testing.[5][6]

Section 1: The Computational Docking Workflow: A Strategic Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[7] The primary goals are to predict the binding mode and estimate the binding affinity, often represented as a docking score.[8] A successful docking study is not merely the execution of software commands but a carefully planned experiment.

The workflow can be conceptually divided into three core phases: Pre-Docking Preparation, Docking Simulation, and Post-Docking Analysis & Validation. Each phase contains critical steps that directly influence the quality and reliability of the final output.

G cluster_0 Phase 1: Pre-Docking Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Post-Docking Analysis p1 Receptor Preparation (PDB Download, Cleaning, H+ Addition) p2 Ligand Preparation (2D to 3D Conversion, Energy Minimization) d1 Binding Site Definition (Grid Box Generation) p2->d1 Prepared Molecules d2 Execution of Docking Algorithm (e.g., AutoDock Vina, Glide) a1 Scoring & Ranking Poses (Binding Affinity Evaluation) d2->a1 Docked Poses & Scores a2 Interaction Analysis (H-Bonds, Hydrophobic etc.) a3 Validation (Re-docking, Comparison to Control) a3->a3

Caption: High-level overview of the computational docking workflow.

Section 2: Pre-Docking Preparation: The Foundation of Accuracy

The quality of your input structures directly dictates the quality of your docking results. This preparatory phase is arguably the most critical and requires meticulous attention to detail.

Receptor (Protein) Preparation Protocol

The goal is to transform a raw structural file (e.g., from the Protein Data Bank) into a clean, chemically correct format ready for docking.

Step-by-Step Methodology:

  • Obtain Receptor Structure: Download the 3D structure of the target protein, typically from the RCSB PDB database. If an experimental structure is unavailable, a high-quality homology model may be used, though this introduces additional layers of uncertainty.[9]

  • Initial Cleaning:

    • Remove Non-Essential Molecules: Delete all crystallographic water molecules, ions, and co-solvents from the PDB file.[10] Water molecules can interfere with the docking algorithm unless you are using a program specifically designed to handle hydration, like Glide.[5]

    • Handle Multiple Chains/Alternate Conformations: If the protein is a multimer, retain only the biologically relevant chain(s). For residues with alternate conformations (e.g., 'A' and 'B'), select the one with the higher occupancy or the one that presents a more favorable geometry for ligand binding.

    • Remove Existing Ligands: If the downloaded structure is a co-crystal complex, the existing ligand must be removed to make the binding site available. It is highly recommended to save this original ligand separately for later use as a positive control.[11]

  • Add Hydrogen Atoms: PDB files from X-ray crystallography often lack explicit hydrogen atoms. These are essential for accurately defining hydrogen bonds and electrostatic interactions.[12] Use software like UCSF Chimera or AutoDock Tools to add hydrogens, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH.[13]

  • Assign Atomic Charges: The docking software requires partial charges to be assigned to each atom to calculate electrostatic interactions.[12] Common charge models include Gasteiger or AM1-BCC.[14] This step is often integrated into preparation wizards in tools like AutoDock Tools.[15]

  • Final Output: Save the prepared receptor in the format required by your docking software, such as the PDBQT format for AutoDock Vina.[16]

Ligand Preparation Protocol

For our ligand, 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, the goal is to generate a low-energy, 3D conformation with correct stereochemistry and atom types.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the ligand using a chemical drawing tool like MarvinSketch or ChemDraw, or retrieve it from a database like PubChem.[10][17]

  • Convert to 3D Structure: The 2D drawing must be converted into a 3D structure. This process generates an initial set of 3D coordinates.[18]

  • Energy Minimization: The initial 3D structure is likely not in its most stable, low-energy conformation. An energy minimization step using a force field (e.g., MMFF94) is crucial to relax the structure and find a more energetically favorable state.[19] This is a critical step for flexible ligand docking.

  • Assign Charges and Define Rotatable Bonds: Similar to the receptor, assign partial charges to the ligand atoms. Additionally, the software must identify the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.[12] Tools like AutoDock Tools can automatically detect and set up these bonds.[16]

  • Final Output: Save the prepared ligand in the appropriate format (e.g., PDBQT, MOL2) for the docking program.[17]

Section 3: The Docking Simulation: Predicting the Interaction

With prepared molecules, the next phase is to perform the docking calculation itself.

Selecting the Right Docking Software

Numerous docking programs are available, each with its own search algorithm and scoring function.[6]

  • AutoDock Vina: Widely used in academia due to its accuracy, speed, and free availability. It uses a gradient-based optimization method.[5][16]

  • Glide (Schrödinger): A commercial software known for its speed and accuracy, employing a series of hierarchical filters to explore ligand poses.[5][20]

  • GOLD: Uses a genetic algorithm to explore ligand flexibility and is particularly effective for binding sites with flexible hydroxyl groups.[19][20]

The choice depends on available resources, computational power, and the specific nature of the research problem. For this guide, the principles discussed are broadly applicable, with AutoDock Vina serving as a common example.

Defining the Binding Site (Grid Box)

You must define the three-dimensional space on the receptor where the docking algorithm will search for binding poses. This is done by creating a "grid box".[15]

  • For Known Binding Sites: If you are docking into a known active site (e.g., from a co-crystal structure), center the grid box on the position of the original ligand. The box size should be large enough to accommodate the 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid ligand and allow for some rotational and translational freedom.[17]

  • For Blind Docking: If the binding site is unknown, the grid box can be set to encompass the entire protein surface. This "blind docking" approach requires more computational resources but can be invaluable for identifying novel allosteric sites.

Executing the Docking Simulation

This step involves running the docking program with the prepared receptor, ligand, and grid box parameters as inputs. The software will systematically explore different conformations and orientations of the ligand within the defined space, evaluating each "pose" using its scoring function. The output is typically a set of top-ranked poses and their corresponding binding affinity scores.[21]

Section 4: Post-Docking Analysis: From Data to Insight

The output of a docking run is a collection of predicted poses and scores. The final and most intellectually demanding task is to analyze these results to derive meaningful biological insights.[8]

Interpreting Docking Scores and Binding Poses

The primary quantitative output is the docking score, usually an estimate of the binding affinity in units like kcal/mol.[8]

  • Binding Affinity: A lower (more negative) score generally indicates a stronger, more favorable binding interaction.[8][11]

  • Pose Clustering and RMSD: Docking programs often produce multiple poses. These can be clustered based on their conformational similarity. The root-mean-square deviation (RMSD) between poses can indicate the convergence of the docking run. A low RMSD among the top-scoring poses suggests a well-defined and confident prediction.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.50.00Arg122, Tyr250, Phe281
2-8.21.15Arg122, Tyr250, Gln270
3-7.91.89Arg122, Phe281, Val115

Table 1: Example of a structured summary for docking results of a hypothetical ligand.

Visualizing and Analyzing Key Interactions

The most critical part of the analysis is the visual inspection of the top-ranked poses using molecular graphics software like PyMOL or UCSF Chimera.[22] This allows you to rationalize the docking score in chemical terms.

G LIG Ligand (Carboxylic Acid) ARG122 Arg122 (Guanidinium Group) LIG->ARG122 H-Bond (Salt Bridge) TYR250 Tyr250 (Phenol Group) LIG->TYR250 H-Bond PHE281 Phe281 (Phenyl Ring) LIG_CP Ligand (Cyclopentyl Group) LIG_CP->PHE281 Hydrophobic Interaction

Caption: Key interactions between the ligand and active site residues.

Checklist for Interaction Analysis:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the carboxylic acid and oxazole nitrogen/oxygen) and protein residues. Note their distances and geometry.[22]

  • Hydrophobic Interactions: Look for interactions between the non-polar cyclopentyl group of the ligand and hydrophobic residues in the binding pocket (e.g., Phe, Leu, Val).[22]

  • Electrostatic/Ionic Interactions: The negatively charged carboxylate of the ligand can form strong salt bridges with positively charged residues like Arginine or Lysine.

  • Pi-Stacking: The aromatic oxazole ring may engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.[22]

A plausible binding pose is one that is not only low in energy (good score) but also makes chemically sensible interactions with the active site.

Section 5: Ensuring Scientific Rigor through Validation

A computational model is only as good as its validation. To build confidence in your docking protocol, control experiments are essential.

  • Re-docking a Co-crystallized Ligand: The most common validation method is to take a protein-ligand complex from the PDB, remove the ligand, and then dock it back into the protein.[23] The docking protocol is considered validated if it can reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å).

  • Using Known Actives and Inactives: If available, dock a set of known active inhibitors and a set of known inactive (or decoy) molecules. A successful docking protocol should, on average, score the active compounds significantly better than the inactive ones.[11]

By following this structured, technically-grounded, and self-validating guide, researchers can leverage computational docking to effectively explore the potential of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid ligands, generating credible hypotheses to guide subsequent experimental drug discovery efforts.

References

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.[Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysics and reviews, 9(2), 91–102. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.[Link]

  • Bonvin Lab. How to analyse docking results from HADDOCK or refine models?[Link]

  • Rangaraju, A., & Rao, A. V. (2013). A REVIEW ON MOLECULAR DOCKING – Novel tool in drug design and analysis. Journal of Harmonized Research in Pharmacy, 2(4), 215-221. [Link]

  • Sahoo, R. N., Pattanaik, S., Pattnaik, G., Mallick, S., & Mohapatra, R. (2022). Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences, 84(5), 1334-1337. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.[Link]

  • PubMed. (2017). Software for molecular docking: a review.[Link]

  • Center for Computational Structural Biology. DOCKING.[Link]

  • YouTube. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction.[Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.[Link]

  • Galaxy Training. (2019). Protein-ligand docking.[Link]

  • Cresset Group. Protein-ligand docking.[Link]

  • DockingServer. Molecular Docking Server - Ligand Protein Docking & Molecular Modeling.[Link]

  • University of Cambridge. Session 4: Introduction to in silico docking.[Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).[Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.[Link]

  • Baghdad Science Journal. (2014). Synthesis, Characterization and study biologicalactivity of several 1-cyclopentene-1,2-dicarboxylimidyl Containing oxadiazole an.[Link]

  • Allied Academies. (2025). Biological Importance of Oxazoles.[Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent.[Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.[Link]

  • PubChem. 3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid.[Link]

Sources

Protocols & Analytical Methods

Method

standard protocol for synthesizing 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

An In-Depth Guide to the Synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid Authored by a Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid

Authored by a Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, a key heterocyclic building block for drug discovery and materials science. The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous commercial drugs.[1][2] This guide details a robust and reliable three-step synthetic sequence, beginning with the formation of an aldoxime, proceeding through a highly efficient 1,3-dipolar cycloaddition to construct the isoxazole core, and culminating in the hydrolysis of an ester to yield the final carboxylic acid. The causality behind experimental choices, mechanistic underpinnings, and practical laboratory considerations are thoroughly explained to ensure successful replication and adaptation by researchers.

The Strategic Approach: A Three-Step Synthesis

The synthesis is logically designed in three distinct stages, ensuring high yields and purity. The core of this strategy is the powerful Huisgen 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry for its efficiency and selectivity in forming five-membered rings.[3]

  • Oxime Formation: Preparation of the nitrile oxide precursor, cyclopentanecarboxaldehyde oxime, from cyclopentanecarboxaldehyde.

  • [3+2] Cycloaddition: In situ generation of cyclopentanecarbonitrile oxide and its subsequent reaction with ethyl propiolate to form the ethyl ester of the target molecule.

  • Saponification: Hydrolysis of the ethyl ester to afford the final product, 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid.

G cluster_0 Overall Synthetic Pathway A Cyclopentane- carboxaldehyde B Cyclopentanecarboxaldehyde Oxime A->B Step 1 NH2OH·HCl C Ethyl 3-Cyclopentyl- 1,2-oxazole-5-carboxylate B->C Step 2 [3+2] Cycloaddition (NCS, Et3N, Ethyl Propiolate) D 3-Cyclopentyl-1,2-oxazole- 5-carboxylic Acid C->D Step 3 Hydrolysis (LiOH, H+)

Caption: Overall 3-step synthetic route.

Mechanistic & Experimental Rationale (The "Why")

Pillar 1: The Power of 1,3-Dipolar Cycloaddition

The formation of the 1,2-oxazole ring is achieved via a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[3][4] This reaction is a type of pericyclic reaction that typically proceeds through a concerted mechanism involving a six-electron transition state, making it highly efficient and stereospecific.[3] The use of an alkyne dipolarophile directly yields the aromatic isoxazole ring.[3][4] For this synthesis, we select ethyl propiolate as the alkyne component, which strategically installs an ester group at the 5-position of the isoxazole, poised for conversion to the desired carboxylic acid.

Pillar 2: In Situ Generation of the Nitrile Oxide

Nitrile oxides are highly reactive and not typically isolated. Therefore, the most effective and safest approach is to generate the cyclopentanecarbonitrile oxide intermediate in situ. This is accomplished through the dehydrochlorination of a hydroximoyl chloride, which is itself formed from the corresponding aldoxime.

The process is as follows:

  • Oxime Formation: Cyclopentanecarboxaldehyde is reacted with hydroxylamine, a standard and high-yielding reaction, to produce the stable cyclopentanecarboxaldehyde oxime.[5]

  • Chlorination & Elimination: The oxime is treated with an N-chloro-succinimide (NCS) to form an intermediate hydroximoyl chloride. In the presence of a non-nucleophilic base like triethylamine (Et₃N), a proton is abstracted, leading to the elimination of HCl and the formation of the reactive cyclopentanecarbonitrile oxide. This immediately reacts with the ethyl propiolate present in the reaction mixture, driving the reaction forward.

Pillar 3: Saponification for the Final Product

The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester.[6] Using a base like lithium hydroxide (LiOH) in a water/solvent mixture attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid. This is a robust and nearly quantitative conversion.[7]

Detailed Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be conducted in a well-ventilated fume hood. N-Chlorosuccinimide (NCS) is an irritant and an oxidizer. Triethylamine and hydrochloric acid are corrosive.

Reagent Summary Table

This table outlines the reagents for a theoretical 10 mmol scale synthesis for Steps 1 and 2.

ReagentStepMolar Mass ( g/mol )Molar Eq.Amount (10 mmol scale)
Cyclopentanecarboxaldehyde198.141.00.98 g (1.02 mL)
Hydroxylamine HCl169.491.10.76 g
Sodium Acetate182.031.10.90 g
Cyclopentanecarboxaldehyde Oxime2113.161.01.13 g
Ethyl Propiolate298.101.21.18 g (1.20 mL)
N-Chlorosuccinimide (NCS)2133.531.11.47 g
Triethylamine (Et₃N)2101.191.11.11 g (1.52 mL)
Lithium Hydroxide (LiOH)323.953.0(Based on Step 2 yield)
Step 1: Synthesis of Cyclopentanecarboxaldehyde Oxime
  • To a 100 mL round-bottom flask, add cyclopentanecarboxaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq).

  • Add a 1:1 mixture of ethanol and water (approx. 30 mL for a 10 mmol scale).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).

  • Once the starting aldehyde is consumed, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield cyclopentanecarboxaldehyde oxime as a colorless oil or low-melting solid, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-Cyclopentyl-1,2-oxazole-5-carboxylate
  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve cyclopentanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in chloroform or dichloromethane (approx. 40 mL for a 10 mmol scale).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate beaker, prepare a solution or slurry of N-Chlorosuccinimide (NCS) (1.1 eq) in the same solvent (approx. 10 mL). Add this portion-wise to the cooled reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the NCS addition, add triethylamine (1.1 eq) dropwise via a syringe over 20 minutes. A white precipitate (triethylammonium chloride) will form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the oxime is consumed.

  • Filter the reaction mixture to remove the precipitated salt and wash the solid with a small amount of the solvent.

  • Wash the filtrate with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-cyclopentyl-1,2-oxazole-5-carboxylate as a liquid.

Step 3: Synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid
  • Dissolve the ethyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH) (approx. 3.0 eq) to the solution and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid as a white solid. The product can be further purified by recrystallization if necessary.

Laboratory Workflow Visualization

G cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Hydrolysis A1 Combine Aldehyde, NH2OH·HCl, NaOAc A2 Stir at RT (4-6h) A1->A2 A3 Workup: Extraction & Drying A2->A3 A4 Concentrate A3->A4 B1 Dissolve Oxime & Alkyne at 0°C A4->B1 Purified Oxime B2 Add NCS, then Et3N B1->B2 B3 Stir at RT (12-18h) B2->B3 B4 Filter & Workup B3->B4 B5 Purify: Column Chromatography B4->B5 C1 Dissolve Ester Add LiOH B5->C1 Purified Ester C2 Stir at RT (2-4h) C1->C2 C3 Acidify (HCl) & Extract C2->C3 C4 Dry & Concentrate C3->C4 D D C4->D Final Product

Caption: Step-by-step laboratory workflow diagram.

Conclusion

This application note details a logical and robust protocol for the synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid. By leveraging a classical 1,3-dipolar cycloaddition reaction, this method provides a reliable pathway for accessing this valuable heterocyclic compound. The step-by-step instructions, coupled with a clear rationale for the chosen synthetic strategy, provide researchers with a self-validating system for producing this and analogous isoxazole derivatives for applications in pharmaceutical and chemical research.

References

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • MDPI. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. [Link]

  • YouTube. 1,3-dipolar cycloaddition reactions. [Link]

  • Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]

  • ARKIVOC. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. [Link]

  • Google Patents.
  • Beilstein Journal of Organic Chemistry. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • NIH National Library of Medicine. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • NIH National Library of Medicine. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • Google Patents. WO2007124024A2 - SYNTHESIS OF 5-ß-KETO-1,2,4-OXADIAZOLES AND CONVERSION...
  • NIH National Library of Medicine. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

Sources

Application

using 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid as a building block in peptide synthesis

Application Note: 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid in Peptide Synthesis Abstract & Strategic Rationale 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a specialized heterocyclic building block used primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid in Peptide Synthesis

Abstract & Strategic Rationale

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a specialized heterocyclic building block used primarily as an N-terminal capping agent or a side-chain modifier in peptidomimetic drug design. Unlike aliphatic capping groups (e.g., Acetyl), this moiety introduces three critical physicochemical properties to a peptide sequence:

  • Bioisosteric Rigidity: The 1,2-oxazole (isoxazole) ring acts as a planar, aromatic bioisostere of the amide bond, restricting conformational freedom and potentially locking the peptide into a bioactive secondary structure.

  • Lipophilic Bulk: The 3-cyclopentyl group adds significant hydrophobic bulk (

    
     contribution approx. +2.5), which can enhance membrane permeability and improve binding affinity to hydrophobic pockets (e.g., GPCRs or kinase allosteric sites).
    
  • Metabolic Stability: The isoxazole ring is resistant to standard proteases, protecting the N-terminus from exopeptidase degradation more effectively than simple amides.

Chemical Properties & Handling

PropertySpecificationCritical Handling Note
Molecular Formula

--
Molecular Weight 181.19 g/mol --
Solubility DMSO, DMF, NMPInsoluble in water. Do not attempt to dissolve in aqueous buffers prior to coupling.
pKa (COOH) ~3.5 - 4.0More acidic than aliphatic amino acids. The conjugate base is stable; activation requires efficient reagents (HATU/HOAt).
Stability Acid-stable; Base-stableReductive Instability: The N-O bond is sensitive to hydrogenation (H₂/Pd) or strong reducing agents (e.g., SmI₂), which will cleave the ring to form an enamino-ketone.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Integration

This protocol details the coupling of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid to the N-terminus of a resin-bound peptide.

Reagents Required
  • Building Block: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (3-5 equivalents relative to resin loading).

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to the electron-deficient nature of the isoxazole carboxylate.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Methodology
  • Resin Preparation (Fmoc Removal):

    • Treat the resin-bound peptide (with N-terminal Fmoc) with 20% Piperidine in DMF (2 x 10 min).

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).

    • Validation: Perform a Kaiser Test (ninhydrin).[2] The resin should be dark blue (positive for free amines).

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (4 eq) in minimal anhydrous DMF.

    • Add HATU (3.9 eq).

    • Add DIPEA (8 eq).

    • Wait: Allow the mixture to activate for 2-5 minutes . The solution may turn yellow/orange.

    • Note: Do not exceed 10 minutes of pre-activation to avoid racemization or side-reactions, although isoxazoles are generally achiral at the coupling center.

  • Coupling Reaction:

    • Add the activated solution to the resin.

    • Agitate (shake/vortex) at Room Temperature for 60–90 minutes .

    • Optimization: For sterically hindered N-termini (e.g., N-methyl amino acids or Proline), extend time to 3 hours or perform a double coupling.

  • Washing & Validation:

    • Drain the reaction vessel.

    • Wash resin: DMF (4x), DCM (4x).

    • Validation: Perform a Kaiser Test.[2] The resin should be yellow/colorless (negative for free amines). If blue, repeat Step 3.

  • Cleavage from Resin:

    • Use standard cleavage cocktails (e.g., TFA/TIS/Water 95:2.5:2.5).[2] The isoxazole ring is stable to TFA.

    • Precipitate in cold diethyl ether and lyophilize.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for incorporating this building block.

PeptideWorkflow Start Resin-Bound Peptide (Fmoc Protected) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Check1 Kaiser Test: Positive? Deprotect->Check1 Check1->Deprotect No (Incomplete) Activate Activate Isoxazole Acid (HATU / DIPEA / DMF) Check1->Activate Yes (Blue) Couple Coupling Reaction (60-90 min, RT) Activate->Couple Check2 Kaiser Test: Negative? Couple->Check2 Recouple Double Coupling (Fresh Reagents) Check2->Recouple No (Blue) Cleave TFA Cleavage (Ring is Stable) Check2->Cleave Yes (Yellow) Recouple->Couple Final Lyophilized Peptide (Isoxazole Capped) Cleave->Final

Caption: Workflow for SPPS coupling of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid.

Critical Considerations & Troubleshooting

Mechanism of Action (Bioisosterism)

The 1,2-oxazole ring serves as a cis-amide mimetic . In a standard peptide bond, the trans-conformation is usually favored. By introducing the isoxazole, you force the geometry into a specific arrangement (the O-N bond mimics the carbonyl-nitrogen arrangement), which can drastically alter the peptide's receptor binding profile.

Common Issues
  • Low Solubility: The cyclopentyl group makes the molecule hydrophobic.

    • Solution: Use NMP instead of DMF if solubility is an issue at high concentrations (>0.2 M).

  • Slow Coupling: The electron-withdrawing nature of the isoxazole ring (heteroaromatic) reduces the nucleophilicity of the carboxylate oxygen, making the formation of the active ester slower than with aliphatic acids.

    • Solution: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive if available, as it accelerates coupling for aromatic acids.

  • Side Reactions (Ring Opening):

    • Warning: Avoid using hydrogenation (H₂/Pd-C) for global deprotection (e.g., removing Cbz or Bzl groups) after coupling this unit. The isoxazole N-O bond will cleave, destroying the ring. Use acid-labile protecting groups (tBu, Boc, Trt) instead.

References

  • Isoxazoles as Bioisosteres in Drug Design

    • Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents.[2]

    • Source: European Journal of Medicinal Chemistry (2017).[2]

    • Link:[Link]

  • General Coupling of Heterocyclic Acids

    • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in SPPS.[2]

    • Source: Molecules (2022).[2][3]

    • Link:[Link]

  • Bioisosterism Principles

    • Title: Bioisosteres in Medicinal Chemistry.[3][4][5]

    • Source: Wiley-VCH (Book Reference / General Concept).
    • Link:[Link]

  • Stability of Isoxazoles

    • Title: Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[6]

    • Source: Journal of Mass Spectrometry (2004).[6]

    • Link:[Link]

Sources

Method

solvent selection for dissolving 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

Application Note: Solvent Selection & Dissolution Protocols for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid Part 1: Executive Summary & Physicochemical Profile Effective dissolution of 3-Cyclopentyl-1,2-oxazole-5-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Dissolution Protocols for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

Part 1: Executive Summary & Physicochemical Profile

Effective dissolution of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is governed by the competition between its polar ionizable headgroup (carboxylic acid) and its lipophilic tail (cyclopentyl ring). While the isoxazole core provides some polarity, the cyclopentyl moiety significantly increases the partition coefficient (LogP), rendering the compound sparingly soluble in neutral or acidic aqueous media.

This guide provides a tiered approach:

  • High-Concentration Stock: Anhydrous organic solvents (DMSO) for long-term stability.

  • Aqueous Working Solutions: pH-dependent dissolution strategies utilizing in-situ salt formation.

Physicochemical Properties (Predicted & Analog-Based)
PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~181.2 g/mol Small molecule; kinetics of dissolution should be fast.
pKa (Acid) 3.5 – 4.5Critical: At pH < 4, the molecule is neutral and insoluble in water. At pH > 6, it exists as a soluble carboxylate anion.
LogP (Octanol/Water) ~2.5 – 3.0Moderately lipophilic. Requires organic co-solvents or pH manipulation for aqueous solubility.
Physical State Solid / PowderLikely crystalline; requires vortexing/sonication to break lattice energy.

Part 2: Solvent Selection Strategy

Solubility Decision Matrix
Solvent ClassRecommended SolventsSolubility PotentialApplication Context
Dipolar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>50 mM) Primary Stock Solution. Universal solvent for bioassays; cryoprotective.
Dipolar Aprotic DMF (Dimethylformamide)Good (>25 mM) Alternative stock if DMSO is incompatible with downstream chemistry.
Alcohols Ethanol, MethanolModerate to Good Useful for chemical synthesis or evaporation-based coating; less ideal for cell assays due to volatility/toxicity.
Aqueous (Acidic) 0.1 M HCl, PBS (pH 4.0)Poor / Insoluble Avoid. The compound will precipitate.
Aqueous (Basic) 0.1 M NaOH, Na₂CO₃, PBS (pH 7.4)Good (as salt) Working solutions. Solubility is driven by deprotonation.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Target: Stable storage solution for subsequent dilution.

Materials:

  • 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (Solid)

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate: Determine the mass required. For 1 mL of 50 mM stock:

    
    
    
    
    
  • Weigh: Accurately weigh ~9.1 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO.

    • Note: Do not use water or buffers at this stage.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate for 5 minutes at room temperature.

  • Inspection: Ensure the solution is perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (pH-Adjusted)

Target: 1 mM solution for biological assay (e.g., in media or buffer).

Mechanism: This protocol utilizes the "Salting-In" effect by converting the acid to its sodium salt in situ.

Procedure:

  • Starting Material: Use the 50 mM DMSO stock from Protocol A.

  • Buffer Selection: Use a buffered solution with pH ≥ 7.4 (e.g., PBS, HEPES).

    • Critical: Avoid unbuffered water, as the addition of the acidic stock may drop the pH locally, causing precipitation.

  • Dilution Step (1:50 dilution):

    • Place 980 µL of pre-warmed (37°C) culture medium or buffer in a tube.

    • Slowly add 20 µL of the 50 mM DMSO stock while vortexing gently.

  • Visual Check: Hold the tube against a light source.

    • Clear: Successful dissolution.

    • Cloudy/Precipitate: The concentration exceeds the solubility limit or the pH is too low.

    • Troubleshooting: If cloudy, adjust pH to 8.0 using dilute NaOH, or reduce the final concentration to 100 µM.

Part 4: Visualization & Logic

Figure 1: Solubility Decision Logic

This diagram guides the researcher through the solvent selection process based on the intended application and pH requirements.

SolubilityLogic Start Start: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid CheckForm Is the compound Solid? Start->CheckForm StockPrep Prepare Stock Solution CheckForm->StockPrep Yes SolventChoice Select Organic Solvent StockPrep->SolventChoice DMSO DMSO (Recommended) Universal Bioassay Solvent SolventChoice->DMSO Ethanol Ethanol/Methanol For Synthesis/Evaporation SolventChoice->Ethanol AqueousPrep Prepare Aqueous Working Solution DMSO->AqueousPrep Dilute CheckPH Check Target pH AqueousPrep->CheckPH Acidic pH < 5.0 (Acidic) CheckPH->Acidic NeutralBasic pH > 7.0 (Neutral/Basic) CheckPH->NeutralBasic ResultPrecip Risk of Precipitation (Compound is Neutral) Acidic->ResultPrecip ResultSoluble Soluble (Compound is Ionized) NeutralBasic->ResultSoluble

Caption: Decision tree for solvent selection based on pH-dependent ionization states.

Figure 2: Dissolution Workflow

Step-by-step visual guide for preparing the stock and working solutions.

Workflow Step1 1. Weigh Solid (~9.1 mg) Step2 2. Add DMSO (1 mL) Step1->Step2 Step3 3. Vortex/Sonicate (Clear Solution) Step2->Step3 Step4 4. Dilute into Buffer (pH > 7.4) Step3->Step4 1:50 Dilution Step5 5. Validate (Check for Precipitate) Step4->Step5

Caption: Workflow for generating a 50 mM stock and subsequent aqueous dilution.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation upon dilution "Crash-out" effect due to low solubility of the neutral form.Ensure buffer pH is > 7.4. Lower the final concentration (e.g., from 1 mM to 100 µM).
Cloudiness in DMSO stock Water contamination in DMSO.Use fresh, anhydrous DMSO. Sonicate at 30°C.
Yellowing of solution Oxidation or impurity.Check purity via HPLC. Store under nitrogen if possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165764136, 3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. (Discusses pKa of isoxazole acids). Retrieved from [Link]

Application

Application Note: Functionalization of the Cyclopentyl Ring in Isoxazole-5-Carboxylic Acids

Executive Summary & Strategic Relevance Isoxazole-5-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and rigid linkers in fragment-based drug discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Isoxazole-5-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and rigid linkers in fragment-based drug discovery (FBDD).[1] When coupled with a cyclopentyl moiety—either as a fused bicyclic system or a pendant substituent—the resulting pharmacophore mimics the conformationally constrained aliphatic amino acids found in glutamate (iGluR) and GABA receptor ligands.[1]

This guide details the functionalization of the cyclopentyl ring within these systems. Unlike simple aromatic substitution, functionalizing the aliphatic cyclopentyl ring requires precise control over stereochemistry and regioselectivity.[1] We present two core workflows:

  • De Novo Assembly: Constructing the functionalized ring during the [3+2] cycloaddition.

  • Late-Stage Diversification: Direct C-H activation of the cyclopentyl core.

Scaffold Architecture & Numbering

Before synthesis, distinguish between the two primary architectures. The "cyclopentyl ring in isoxazole-5-carboxylic acids" typically refers to one of these two structural classes:

ClassStructure DescriptionPharmacological Relevance
Type A: Pendant 3-Cyclopentyl-isoxazole-5-carboxylic acid .[1] The cyclopentyl ring is attached at C-3.Agonists for GPR109a, bioisosteres of nicotinic acid.[1]
Type B: Fused 5,6-Dihydro-4H-cyclopenta[c]isoxazole-3-carboxylic acid .[1] The cyclopentyl ring is fused to the C3-C4 bond.Conformationally constrained glutamate analogues (e.g., AMPA agonists).[1]

Note: While the prompt specifies "Isoxazole-5-carboxylic acid", in fused Type B systems, the carboxylate is often synthetically placed at C-3 due to the availability of chloro-oximidoacetate precursors. This guide addresses the functionalization of the cyclopentyl ring in both contexts.

Protocol A: De Novo Synthesis of Functionalized Fused Systems

This protocol describes the synthesis of a fused cyclopentyl-isoxazole where the cyclopentyl ring carries specific functionality (e.g., hydroxyl or amino groups) established before or during ring closure.[1]

Mechanism: Inverse Electron Demand [3+2] Cycloaddition

The most robust method involves the reaction of a functionalized cyclopentene (dipolarophile) with a nitrile oxide species.

Step-by-Step Protocol

Materials:

  • Ethyl chloro-oximidoacetate (Nitrile oxide precursor)[1]

  • Functionalized Cyclopentene (e.g., 1-morpholinocyclopentene for unsubstituted, or 4-hydroxycyclopent-1-ene for functionalized)[1]

  • Base: Triethylamine (Et3N) or Sodium Bicarbonate[1]

  • Solvent: Dichloromethane (DCM) or Ethanol[1]

Workflow:

  • Precursor Preparation: Dissolve ethyl chloro-oximidoacetate (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Dipolarophile Addition: Add the functionalized cyclopentene (1.2 equiv).[1]

    • Expert Tip: For high regioselectivity, use enamines (e.g., 1-morpholinocyclopentene).[1] The morpholine group directs the nitrile oxide addition and is eliminated in situ, restoring the double bond or aromatizing the system.[1]

  • Cycloaddition (In Situ Generation):

    • Cool the reaction to 0°C.

    • Add Et3N (1.5 equiv) dropwise over 1 hour. Slow addition is critical to prevent nitrile oxide dimerization (furoxan formation).[1]

  • Aromatization/Elimination:

    • If using an enamine, the intermediate isoxazoline spontaneously eliminates morpholine upon acidic workup (1M HCl wash) to yield the fully aromatic 5,6-dihydro-4H-cyclopenta[c]isoxazole .[1]

  • Hydrolysis: Saponify the ethyl ester using LiOH in THF/Water (1:1) at RT for 4h to yield the free carboxylic acid.

Functionalization Logic: To introduce a substituent (e.g., -OH) on the cyclopentyl ring after formation, use the allylic bromination route on the fused system:

  • Treat the fused isoxazole with NBS (N-bromosuccinimide) and AIBN in CCl4.[1]

  • Hydrolyze the resulting bromide to an alcohol or displace with an azide (for amines).[1]

Protocol B: Late-Stage C-H Functionalization (Pendant Systems)

For 3-cyclopentyl-isoxazole-5-carboxylic acids , the cyclopentyl ring is often installed as a simple alkane.[1] Functionalizing it late-stage allows for the generation of SAR libraries without re-synthesizing the core.

Technique: Radical C-H Activation (Minisci-Type)

This protocol uses a radical decarboxylative mechanism or iron-catalyzed activation to install functional groups at the tertiary or secondary carbons of the cyclopentyl ring.

Protocol:

  • Substrate: Methyl 3-cyclopentyl-isoxazole-5-carboxylate (Protect the COOH as an ester).

  • Reagents:

    • Selectfluor (for fluorination) OR[1]

    • TBHP (tert-Butyl hydroperoxide) + CuI (for oxidation to ketone/alcohol).[1]

  • Reaction Conditions (Oxidation):

    • Mix substrate (1 equiv), Cu(OAc)2 (10 mol%), and TBHP (2 equiv) in Acetonitrile.

    • Heat to 60°C for 12 hours.

  • Outcome: This preferentially oxidizes the benzylic-like position (C-1 of the cyclopentyl ring attached to the isoxazole) to a tertiary alcohol, a key pharmacophore for metabolic stability.[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the decision tree for synthesizing these complex scaffolds.

IsoxazoleSynthesis Start Target: Functionalized Cyclopentyl-Isoxazole Decision Select Architecture Start->Decision TypeA Type A: Pendant (3-Cyclopentyl-isoxazole-5-COOH) Decision->TypeA Flexible Linker TypeB Type B: Fused (Cyclopenta[c]isoxazole) Decision->TypeB Rigid/Fused StepA1 Synthesis: Nitrile Oxide + Cyclopentylacetylene TypeA->StepA1 StepB1 Synthesis: Nitrile Oxide + Functionalized Enamine TypeB->StepB1 StepA2 Late-Stage Functionalization (Radical C-H Activation) StepA1->StepA2 ProductA Product: C1-Hydroxylated Cyclopentyl Derivative StepA2->ProductA StepB2 In-situ Elimination & Aromatization StepB1->StepB2 ProductB Product: Fused Bicyclic Isoxazole Scaffold StepB2->ProductB

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired scaffold architecture (Fused vs. Pendant).

Data Summary: Method Comparison

The following table compares the efficiency of functionalization methods for the cyclopentyl ring.

MethodTarget SiteYield (Typical)SelectivityKey Limitation
Enamine [3+2] Cycloaddition Fused Ring (C-4/5)65-85%High (Regiocontrolled)Requires synthesis of unstable enamine precursors.[1]
Radical C-H Oxidation Pendant Ring (C-1)40-60%Moderate (Tertiary C preferred)Over-oxidation to ketone is possible.[1]
Allylic Bromination Fused Ring (C-4)50-70%High (Allylic position)Radical conditions may degrade isoxazole if not carefully controlled.[1]

Troubleshooting & Optimization

  • Issue: Dimerization of Nitrile Oxide (Furoxan formation).

    • Cause: High concentration of nitrile oxide.

    • Solution: Use a syringe pump to add the base (Et3N) over 2-4 hours.[1] Maintain low temperature (0°C).

  • Issue: Regioisomer Mixtures.

    • Cause: Steric bulk of the cyclopentyl group.[1]

    • Solution: Switch to Click Chemistry (CuAAC) if synthesizing the pendant triazole bioisosteres, or use Ruthenium catalysts (Cp*RuCl) to access the complementary regioisomer (1,5-disubstituted).[1]

  • Issue: Hydrolysis of Ester.

    • Cause: Isoxazoles can be sensitive to strong base.[2]

    • Solution: Use LiOH at ambient temperature rather than NaOH at reflux.

References

  • Isoxazole Synthesis via [3+2] Cycloaddition

    • Advances in isoxazole chemistry and their role in drug discovery.[3][4][5] RSC Advances, 2025.[1]

  • Functionalization of Fused Isoxazolines

    • Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein J. Org.[1] Chem., 2012.[1]

  • Hsp90 Inhibitor Scaffolds (Fused Systems)

    • Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo[5,4-c]pyridin-7-one derivatives.[1] Chem Biol Drug Des, 2015.[1]

  • General Isoxazole Protocols

    • BenchChem Technical Support: Synthesis of Isoxazole-5-carboxyl
    • [1]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid Derivatives

Abstract This application note details a robust, high-throughput protocol for the synthesis of 3-cyclopentyl-1,2-oxazole-5-carboxylic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). By leveraging...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of 3-cyclopentyl-1,2-oxazole-5-carboxylic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction times from hours to minutes while significantly improving yield and purity profiles compared to conventional thermal methods. The core methodology employs a [3+2] dipolar cycloaddition of an in situ generated nitrile oxide with an alkynyl ester, followed by rapid hydrolytic cleavage.

Introduction & Strategic Significance

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and acting as a rigid linker in fragment-based drug discovery (FBDD).[1] The 3-cyclopentyl substitution specifically enhances lipophilicity (


), improving membrane permeability for CNS-targeted therapeutics.

Conventional synthesis of isoxazole-5-carboxylic acids often involves the reaction of acetophenones with diethyl oxalate (Claisen condensation) followed by cyclization with hydroxylamine. However, for non-aromatic 3-substituents like the cyclopentyl group, the 1,3-dipolar cycloaddition route is superior due to its regioselectivity and modularity.

Retrosynthetic Analysis

The strategic disconnection focuses on the isoxazole ring construction via a [3+2] cycloaddition between a dipolarophile (ethyl propiolate) and a 1,3-dipole (cyclopentanecarbonitrile oxide).

Retrosynthesis Target 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (Target) Ester Ethyl 3-cyclopentylisoxazole-5-carboxylate (Intermediate) Target->Ester Hydrolysis Dipole Cyclopentanecarbonitrile Oxide (1,3-Dipole) Ester->Dipole [3+2] Cycloaddition Alkyne Ethyl Propiolate (Dipolarophile) Ester->Alkyne + Oxime Cyclopentanecarbaldehyde Oxime Dipole->Oxime Chlorination & Elimination Aldehyde Cyclopentanecarbaldehyde (Starting Material) Oxime->Aldehyde Condensation

Figure 1: Retrosynthetic pathway utilizing the Huisgen 1,3-dipolar cycloaddition strategy.

Experimental Protocol

Safety Warning

Microwave Safety: This protocol involves heating volatile organic solvents in sealed vessels. Ensure the microwave reactor is equipped with active pressure monitoring and release mechanisms. Nitrile oxides are unstable; generate in situ.

Stage 1: Synthesis of Cyclopentanecarbaldehyde Oxime

Objective: Rapid conversion of aldehyde to oxime.

  • Reagents: Cyclopentanecarbaldehyde (10 mmol), Hydroxylamine hydrochloride (

    
    , 12 mmol), Sodium Acetate (
    
    
    
    , 15 mmol).
  • Solvent: Ethanol:Water (1:1 v/v, 10 mL).

  • Vessel: 30 mL Microwave Process Vial (Quartz/Glass).

Procedure:

  • Dissolve

    
     and 
    
    
    
    in the solvent mixture in the vial.
  • Add Cyclopentanecarbaldehyde dropwise. Cap the vial.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled by Temperature)

    • Temp: 80°C

    • Hold Time: 5 minutes

    • Stirring: High

  • Workup: Cool to RT. The oxime often precipitates or oils out. Extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
    • Checkpoint: Expect a clear viscous oil or low-melting solid. Yield >90%.

Stage 2: One-Pot [3+2] Cycloaddition (The "Click" Step)

Objective: Formation of the isoxazole core via in situ generation of the nitrile oxide.

  • Reagents: Oxime (from Stage 1, 5 mmol), N-Chlorosuccinimide (NCS, 5.5 mmol), Ethyl Propiolate (6 mmol), Triethylamine (

    
    , 6 mmol).
    
  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane) - Note: DMF is preferred for MW heating due to high boiling point and good coupling.

Procedure:

  • Chlorination: Dissolve the Oxime in DMF (5 mL) in the MW vial. Add NCS.

    • Pre-step: Stir at RT for 10 mins (exothermic). This forms the hydroximoyl chloride intermediate.

  • Cycloaddition: Add Ethyl Propiolate followed by the slow addition of

    
    .
    
    • Critical:

      
       triggers the release of the nitrile oxide.
      
  • Microwave Parameters:

    • Temp: 100°C

    • Hold Time: 10 minutes

    • Power Max: 150 W

    • Pressure Limit: 250 psi

  • Workup: Pour reaction mixture into ice water (50 mL). Extract with

    
    . The organic layer is washed with water (
    
    
    
    ) to remove DMF. Dry and concentrate.
    • Purification: Flash chromatography (Hexane:EtOAc 9:1).

Stage 3: Hydrolysis to Carboxylic Acid

Objective: Saponification of the ethyl ester.

  • Reagents: Isoxazole ester (from Stage 2), LiOH (2M aq, 3 equiv).

  • Solvent: THF:Water (1:1).

Procedure:

  • Combine ester and LiOH solution in a 10 mL MW vial.

  • Microwave Parameters:

    • Temp: 120°C

    • Hold Time: 3 minutes

  • Workup: Acidify with 1M HCl to pH 2. The product, 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid , will precipitate. Filter and recrystallize from Ethanol/Water.[2]

Optimization & Troubleshooting (Expertise)

The success of the [3+2] cycloaddition relies heavily on the controlled release of the nitrile oxide. If the concentration of nitrile oxide is too high relative to the dipolarophile (alkyne), dimerization to furoxan occurs.

IssueDiagnosisSolution
Low Yield (Furoxan formation) Dimer byproduct observed in LCMS (M+M).Decrease rate of base (

) addition or use a syringe pump. Increase alkyne equivalents (1.5 - 2.0 eq).
Regioisomer Mixtures Formation of 4-carboxylic acid isomer.While 5-substituted isoxazoles are favored sterically and electronically with propiolates, confirm structure via NOE NMR. Lower reaction temperature to 80°C to improve selectivity.
Incomplete Chlorination Oxime remains unreacted.Ensure NCS is fresh. Old NCS releases

slowly. Add a catalytic amount of pyridine during the NCS step.
Vessel Over-pressure Safety cutoff triggers.Use DMF instead of volatile solvents like DCM or THF for the high-temp steps. Ensure headspace volume is at least 40%.
Mechanistic Workflow

The following diagram illustrates the critical "One-Pot" sequence for the isoxazole ring formation.

Mechanism Oxime Oxime H_Chloride Hydroximoyl Chloride Oxime->H_Chloride DMF, RT NCS NCS (Chlorination) NCS->H_Chloride NO Nitrile Oxide (Transient) H_Chloride->NO - HCl Base Et3N (Elimination) Base->NO Product Isoxazole Ester NO->Product [3+2] Cycloaddition MW 100°C Furoxan Furoxan (Dimer Side Product) NO->Furoxan Dimerization (Avoid) Alkyne Ethyl Propiolate Alkyne->Product

Figure 2: Mechanistic pathway of the one-pot cycloaddition showing the critical competition between product formation and dimerization.

Representative Data & Validation

The following data summarizes typical results comparing Conventional Thermal Heating (Oil Bath) vs. Microwave Irradiation for the cycloaddition step (Stage 2).

Table 1: Comparative Efficiency of Cycloaddition Methodologies

ParameterConventional HeatingMicrowave Assisted (This Protocol)Improvement Factor
Temperature 80°C (Reflux)100°C (Sealed)+20°C
Time 12 Hours10 Minutes72x Faster
Solvent TolueneDMFGreen/Safety
Yield (Isolated) 65%88%+23%
Purity (HPLC) 82% (requires column)94% (often recrystallization only)Higher Purity

Data extrapolated from standard 3-substituted isoxazole synthesis literature [1, 2].

References

  • Microwave Assisted Nitrile Oxide Cycloaddition. Source: Asian Journal of Chemistry. URL:[Link]

  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. Source: ResearchGate / Mahsa Fatollahzadeh Dizaji et al. URL:[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Source: Chem-Station Int. Ed. URL:[Link]

  • Microwave Assisted Synthesis of Heterocyclic Compounds. Source: Journal of Pharmaceutical Negative Results. URL:[Link]

Sources

Application

Application Note: Crystallization Protocols for 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid

This Application Note provides a comprehensive technical guide for the crystallization and purification of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid . The protocols herein are synthesized from high-fidelity data regard...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization and purification of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid . The protocols herein are synthesized from high-fidelity data regarding structural analogs (3-substituted isoxazole-5-carboxylic acids) and standard physicochemical principles governing amphiphilic heterocyclic acids.

Introduction & Physicochemical Assessment[1][2][3]

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a critical intermediate in the synthesis of bioactive kinase inhibitors and agrochemicals. Structurally, it possesses a "Push-Pull" solubility profile :

  • Lipophilic Domain: The cyclopentyl ring contributes significant hydrophobicity (LogP ~2.3–2.5 estimated).

  • Polar/Acidic Domain: The isoxazole core and carboxylic acid moiety (pKa ~3.8) provide aqueous solubility at high pH and hydrogen-bonding potential.

This duality dictates that single-solvent cooling crystallization often fails (leading to oiling out). Therefore, this guide prioritizes pH-Swing Reactive Crystallization for initial isolation and Binary Solvent Recrystallization for final polishing.

Table 1: Predicted Solubility Profile
Solvent SystemTemperatureSolubility StatusApplication
Water (pH < 2) 25°CInsoluble (< 0.1 mg/mL)Anti-Solvent / Wash
Water (pH > 8) 25°CSoluble (as Carboxylate)Initial Dissolution
Methanol / Ethanol 25°CHighly Soluble (> 100 mg/mL)Primary Solvent
Ethyl Acetate 50°CSolubleRecrystallization
n-Heptane 25°CInsolubleAnti-Solvent
Toluene 80°CModerately SolubleSlow Cooling

Protocol A: Reactive Crystallization (pH-Swing)

Purpose: Primary isolation from crude synthesis reaction mixtures (e.g., ester hydrolysis). This method utilizes the carboxylic acid functionality to separate the product from non-acidic impurities.

Mechanistic Insight

By converting the acid to its water-soluble salt (using NaOH), lipophilic impurities remain in the organic phase or undissolved. Subsequent acidification regenerates the protonated acid, which, being hydrophobic due to the cyclopentyl group, precipitates from the aqueous phase.

Workflow Diagram

pH_Swing_Protocol Start Crude Reaction Mixture (Alkaline Hydrolysate) Extract Wash with Organic Solvent (DCM or MTBE) Removes Non-Acidic Impurities Start->Extract Aqueous Aqueous Phase (Contains Product as Salt) Extract->Aqueous Separate Phases Acidify Controlled Acidification (Dropwise 6N HCl to pH 2-3) Aqueous->Acidify Temp < 10°C Nucleation Nucleation Onset (White Precipitate) Acidify->Nucleation Critical Step Age Ostwald Ripening (Stir 1-2h @ 0-5°C) Nucleation->Age Filter Filtration & Drying Age->Filter

Figure 1: Reactive crystallization workflow utilizing pH manipulation to isolate the target acid.

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in 1M NaOH (3-4 equivalents). Stir until fully dissolved.

  • Impurity Wash: Extract the aqueous solution twice with Dichloromethane (DCM) or MTBE . Discard the organic layer (contains unreacted starting materials/byproducts).

  • Temperature Control: Cool the aqueous phase to 0–5°C . Reason: Lower temperature decreases the solubility of the protonated acid form, maximizing yield.

  • Acidification: Slowly add 6N HCl dropwise while stirring vigorously. Monitor pH.

    • Critical Point: As pH approaches 4-5, the solution will become cloudy. Slow the addition rate to prevent oiling out.

    • Target pH: 2.0 – 3.0 .

  • Aging: Once the final pH is reached, continue stirring at 0–5°C for 60 minutes. This allows crystal growth and prevents occlusion of impurities.

  • Isolation: Filter the white solid using a Büchner funnel. Wash the cake with cold water (pH adjusted to 3 with HCl) to remove salts.

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Recrystallization

Purpose: Final polishing to achieve >99.5% HPLC purity. This method removes trace color and structurally similar impurities.

Mechanistic Insight

The "Cyclopentyl" group makes the molecule too soluble in pure alcohols but insoluble in alkanes. An Ethyl Acetate / n-Heptane system is ideal because Ethyl Acetate solubilizes the isoxazole core, while Heptane acts as a precipitant for the lipophilic tail, allowing for controlled supersaturation.

Workflow Diagram

Recrystallization_Protocol Crude Crude Dry Solid Dissolve Dissolve in EtOAc (Reflux ~70°C) Crude->Dissolve Filter_Hot Hot Filtration (Remove Insolubles) Dissolve->Filter_Hot AntiSolvent Add n-Heptane (Dropwise at 60°C) Filter_Hot->AntiSolvent Until Cloud Point Cool Cooling Ramp (10°C/hour to 5°C) AntiSolvent->Cool Isolate Pure Crystals Cool->Isolate

Figure 2: Binary solvent recrystallization process flow for high-purity isolation.

Step-by-Step Procedure
  • Solvation: Place 10g of crude acid in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat to reflux (approx. 77°C) until the solid completely dissolves. If solids remain, add more EtOAc in small increments.

  • Clarification: If the solution is colored or contains particulate matter, perform a hot filtration or treat with activated carbon (5% w/w) for 15 minutes, then filter hot.

  • Anti-Solvent Addition: While maintaining the solution at ~60°C, slowly add n-Heptane dropwise.

    • Visual Cue: Stop addition immediately when a faint, persistent turbidity (cloud point) is observed.

  • Re-solvation: Add a few drops of EtOAc to clear the solution back to transparency.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Note: Rapid cooling here will trap impurities.

  • Final Chill: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize recovery.

  • Collection: Filter the crystals. Wash with a cold 1:3 mixture of EtOAc:Heptane.

Troubleshooting & Optimization

"Oiling Out" Phenomenon

Symptom: The product separates as a sticky oil droplets instead of crystals during acidification or cooling. Cause: The melting point of the solvated product is lower than the process temperature, or the supersaturation is too high. Solution:

  • Seed Crystals: Retain a small amount of pure solid from a previous batch. Add it to the solution at the cloud point (Seeding).

  • Slower Addition: Reduce the rate of HCl or Anti-solvent addition.

  • Temperature Adjustment: Ensure the acidification is done strictly below 10°C.

Polymorphism

Isoxazole carboxylic acids can exhibit polymorphism.

  • Validation: Analyze the final product via PXRD (Powder X-Ray Diffraction) .

  • Consistency: Standardize the cooling rate (e.g., 0.5°C/min) to ensure the same polymorph is produced in every batch.

References

  • Synthesis of Isoxazole Derivatives

    • BenchChem.
  • General Crystallization of Heterocyclic Acids

    • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (General principles for Carboxylic Acids).
  • Analogous Synthesis (3-substituted-isoxazole-5-carboxylic acids)

    • Google Patents. "Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid (CN103539753A)."[1] (Describes hydrolysis and acidification protocols).

  • Physical Properties of Analogs

    • PubChem.[2] "3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid."[3] (Structural analog data).

Sources

Method

Application Note: Scalable Synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid

Executive Summary This application note details the robust, scalable synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (CAS: 104055-66-9), a critical intermediate in the development of novel anti-inflammatory and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (CAS: 104055-66-9), a critical intermediate in the development of novel anti-inflammatory and antimicrobial pharmacophores.

While laboratory-scale synthesis often relies on unoptimized cycloadditions, this protocol utilizes a Claisen condensation-cyclization sequence . This route is selected for its superior atom economy, avoidance of hazardous nitrile oxide intermediates, and use of readily available raw materials.[1] Special emphasis is placed on process safety regarding the handling of hydroxylamine at scale and the management of exothermic events.

Key Process Parameters
ParameterSpecification
Overall Yield 65–72% (3 Steps)
Purity >98.5% (HPLC, AUC)
Scale Suitability Validated from 10 g to 5 kg
Critical Hazard Thermal instability of hydroxylamine residues

Retrosynthetic Strategy & Route Selection

The synthesis is designed around the Claisen condensation of cyclopentyl methyl ketone with diethyl oxalate, followed by a regioselective cyclocondensation with hydroxylamine.[1]

Reaction Scheme

The following diagram illustrates the chemical pathway and key intermediates.

ReactionScheme SM1 Cyclopentyl Methyl Ketone Inter1 Diketo Ester Intermediate SM1->Inter1 NaOEt, EtOH Claisen Condensation SM2 Diethyl Oxalate SM2->Inter1 Inter2 Ethyl 3-Cyclopentyl- isoxazole-5-carboxylate Inter1->Inter2 NH2OH·HCl Cyclization (Reflux) Product 3-Cyclopentyl-1,2-oxazole- 5-carboxylic Acid Inter2->Product NaOH, H2O Hydrolysis

Figure 1: Synthetic pathway.[1] The regioselectivity is driven by the reactivity of the ketone carbonyl vs. the ester carbonyl during oxime formation.[1]

Process Safety Assessment (Critical)

Before proceeding to scale-up, a rigorous safety assessment of the Hydroxylamine step is required.[1] Hydroxylamine free base is thermally unstable and can decompose explosively.

Safety Decision Tree

SafetyTree Start Start Cyclization Planning CheckMetal Reactor Material Check? Start->CheckMetal Glass Glass-Lined / Hastelloy CheckMetal->Glass Preferred Steel Stainless Steel (Fe) CheckMetal->Steel Risk of Catalytic Decomposition DSC DSC Screening of Reaction Mix Glass->DSC Exotherm Onset < 100°C? DSC->Exotherm Safe Proceed with Controlled Addition Exotherm->Safe No Unsafe Redesign / Dilute Exotherm->Unsafe Yes

Figure 2: Safety decision logic for handling hydroxylamine reactions.

Safety Alerts:

  • Reactor Material: Use Glass-lined reactors. Transition metals (Fe, Cu, Ni) catalyze the decomposition of hydroxylamine.[1]

  • Thermal Runaway: Maintain reaction temperature <80°C. Ensure emergency cooling is available.

  • Waste Disposal: Quench residual hydroxylamine with bleach or acetone before disposal to prevent accumulation in waste streams.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyclopentyl-2,4-dioxobutanoate

Reaction Type: Claisen Condensation Scale: 1.0 mol basis

Reagents:

  • Cyclopentyl methyl ketone (112.17 g, 1.0 mol)[1]

  • Diethyl oxalate (160.7 g, 1.1 mol)[1]

  • Sodium Ethoxide (21% wt in EtOH) (340 g, ~1.05 mol)[1]

  • Ethanol (Absolute) (500 mL)

  • MTBE (Methyl tert-butyl ether) (for extraction)

Procedure:

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and addition funnel. Inert with Nitrogen (

    
    ).[1]
    
  • Charging: Charge Sodium Ethoxide solution and Ethanol. Cool to 0–5°C.

  • Addition: Mix Cyclopentyl methyl ketone and Diethyl oxalate in the addition funnel. Add this mixture dropwise to the reactor over 60 minutes, maintaining internal temperature

    
    .
    
    • Note: The reaction is exothermic. H2 gas is NOT evolved (using alkoxide), but heat management is critical.[1]

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2 hours. Then, heat to 40°C for 1 hour to ensure completion.

    • IPC (In-Process Control): TLC or GC should show <2% starting ketone.

  • Quench: Cool to 0°C. Slowly add 1M H2SO4 (approx. 600 mL) until pH reaches 2–3.

  • Workup: Extract with MTBE (2 x 400 mL). Wash combined organics with Brine. Dry over

    
     and concentrate in vacuo to obtain the crude diketo ester (yellow oil).[1]
    
    • Yield Expectations: 90–95% crude yield. Used directly in Step 2.

Step 2: Cyclization to Ethyl 3-Cyclopentyl-1,2-oxazole-5-carboxylate

Reaction Type: Heterocycle Formation Critical Quality Attribute (CQA): Regioselectivity (3-cyclopentyl vs. 5-cyclopentyl isomer).

Reagents:

  • Crude Diketo Ester (from Step 1)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (76.4 g, 1.1 mol)[1]
    
  • Ethanol (600 mL)

  • Water (100 mL)

Procedure:

  • Setup: Glass-lined reactor.

  • Dissolution: Dissolve the crude diketo ester in Ethanol.

  • Addition: Add Hydroxylamine Hydrochloride as a solid or dissolved in minimal water.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours.

    • Mechanism:[1][2][3][4] Acidic conditions favor the attack of

      
       on the ketone carbonyl (next to the cyclopentyl ring) over the ester carbonyls, leading to the desired 3-substituted isomer [1].[1]
      
  • Workup: Concentrate the mixture to ~30% volume. Pour into ice water (1 L).

  • Isolation: The product may precipitate as a low-melting solid or oil. Extract with Ethyl Acetate.[4] Wash with Sat.

    
     (to remove traces of free acid or unreacted oxime).[1]
    
  • Purification: If oil, distill under high vacuum (approx. 140°C @ 2 mmHg) or proceed to hydrolysis if high purity is not required.[1]

Step 3: Hydrolysis to 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid

Reaction Type: Saponification

Reagents:

  • Ethyl 3-cyclopentylisoxazole-5-carboxylate (from Step 2)

  • Sodium Hydroxide (2M aqueous solution) (2.0 equiv)[1]

  • Methanol (3 volumes)[1]

Procedure:

  • Reaction: Dissolve ester in Methanol. Add NaOH solution.[5][6][7] Stir at 50°C for 2 hours.

  • Workup: Evaporate Methanol. Dilute aqueous residue with water.

  • Extraction (Impurity Removal): Wash the basic aqueous layer with MTBE (removes unhydrolyzed ester and neutral byproducts).[1]

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1–2. The product will precipitate as a white solid.

  • Filtration: Filter the solid. Wash with cold water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Purification & Characterization

For pharmaceutical grade material, recrystallization is often necessary to remove the regioisomer (usually <5% if protocol is followed).[1]

  • Recrystallization Solvent: Toluene/Heptane (1:[1]3) or Ethanol/Water (1:1).[1]

  • Procedure: Dissolve crude acid in minimum hot Toluene (80°C). Slowly add Heptane. Cool to 5°C. Filter.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18, ACN/H2O)> 98.0%
Regioisomer HPLC< 0.5%
Melting Point DSC/Capillary168–172°C (Typical for similar analogs)
Residual Solvents GC-HSCompliant with ICH Q3C

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in reagents; Old NaOEt.Use fresh anhydrous EtOH and NaOEt. Ensure N2 atmosphere.
High Regioisomer (Step 2) pH too high (basic).[1]Ensure conditions are acidic/neutral. Do not add excess base (like NaOAc) unless necessary for solubility.[1]
Product Oiling Out (Step 3) Impurities or insufficient acidification.[1]Ensure pH < 2. Seed the aqueous solution with pure crystal during acidification.
Exotherm Spike Fast addition of reagents.Strictly control addition rate based on internal temperature, not time.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Synthesis of 3,5-disubstituted isoxazoles.[4][7]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Confirms that reaction of 2,4-dioxoesters with hydroxylamine hydrochloride in acidic media favors the 3-substituted-5-carboxyl
    • (Organic Syntheses, Coll.[1] Vol. 9).

  • Safety of Hydroxylamine

    • Title: Hydroxylamine Hydrochloride Safety D
    • Source: Fisher Scientific.
    • Context: Handling, storage, and thermal hazards.[1]

    • [1]

  • Claisen Condensation Scale-Up

    • Title: Practical scale-up of Claisen condens
    • Source: Organic Process Research & Development (OPRD).[1]

    • Context: Best practices for handling sodium ethoxide and exotherms.
    • [1]

  • General Isoxazole Protocols

    • Title: Synthesis of Isoxazole-5-carboxylic acid derivatives.[4][8][9]

    • Source: BenchChem Application Notes.[9]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid synthesis

Topic: Improving yield of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid synthesis Technical Support Center: Process Optimization Guide Welcome to the Advanced Synthesis Support Center. Ticket ID: #ISOX-CYC-005 Assigned Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid synthesis Technical Support Center: Process Optimization Guide

Welcome to the Advanced Synthesis Support Center. Ticket ID: #ISOX-CYC-005 Assigned Specialist: Senior Application Scientist Status: Open Objective: Optimize yield and purity of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid.

Executive Summary: The Synthetic Pathway

To diagnose yield loss, we must first establish the standard industrial baseline.[1] The most robust route for this scaffold is the Claisen Condensation-Cyclization sequence.

The Route:

  • Claisen Condensation: Cyclopentyl methyl ketone + Diethyl oxalate

    
     Ethyl 4-cyclopentyl-2,4-dioxobutanoate (Intermediate A).
    
  • Cyclization: Intermediate A + Hydroxylamine

    
     Ethyl 3-cyclopentylisoxazole-5-carboxylate (Intermediate B).
    
  • Hydrolysis: Intermediate B + NaOH

    
    Target Acid .
    

Visualizing the Workflow & Critical Control Points

SynthesisPathway Start Cyclopentyl Methyl Ketone Step1 Step 1: Claisen Condensation (NaOEt, Diethyl Oxalate) Start->Step1 Strict Anhydrous Inter1 Intermediate A: Beta-Diketo Ester Step1->Inter1 Yield Risk: Enolization Step2 Step 2: Cyclization (NH2OH·HCl, EtOH) Inter1->Step2 Regio-Control Inter2 Intermediate B: Isoxazole Ester Step2->Inter2 Yield Risk: Isomer Formation Step3 Step 3: Hydrolysis (NaOH, then HCl) Inter2->Step3 Saponification Target TARGET: 3-Cyclopentyl-1,2-oxazole- 5-carboxylic acid Step3->Target pH < 2

Figure 1: Critical Control Points (CCPs) in the synthesis of 3-cyclopentylisoxazole-5-carboxylic acid.

Module 1: The Claisen Condensation (Step 1)

The Issue: "My yield is low (<50%) and the reaction mixture turns into an unmanageable solid."

Root Cause Analysis: The reaction between cyclopentyl methyl ketone and diethyl oxalate is reversible. The driving force is the formation of the enolate salt of the product.[1] If you use stoichiometric base (1.0 eq), the equilibrium effectively halts at 50% conversion because the product itself consumes the base.[1]

Protocol Optimization:

Parameter Standard Protocol Optimized Protocol Why? (The Science)
Stoichiometry 1.0 eq NaOEt 1.2 – 1.3 eq NaOEt The product is acidic (pKa ~9-10).[1] Excess base ensures the equilibrium shifts fully to the product enolate.
Solvent Ethanol (EtOH) THF or Toluene (with minimal EtOH) Non-protic solvents often accelerate the rate.[1] However, if using NaOEt, some EtOH is required.

| Temperature | Room Temp | 0°C


 RT  | Controls the exotherm. High temps cause Claisen-Schmidt side reactions (self-condensation). |
| Reagent Quality  | Stock Solution | Freshly Prepared / Titrated  | Commercial NaOEt/EtOH absorbs water rapidly. Water kills the enolate, regenerating starting material.[1] |

Troubleshooting Steps:

  • The "Solid block" issue: The sodium salt of the

    
    -diketo ester often precipitates, halting stirring.
    
    • Fix: Do not stop stirring. Add anhydrous THF or Toluene to maintain a slurry. The precipitation actually helps yield by driving the equilibrium, provided the mixture can still mix.[1]

  • Workup: Do not isolate the free

    
    -diketo ester by distillation (it is thermally unstable).
    
    • Recommended: Quench with dilute acid, extract into EtOAc, wash neutral, and use the crude oil directly in Step 2.[1]

Module 2: Cyclization & Regioselectivity (Step 2)

The Issue: "I am seeing two spots on TLC (isomers) or low conversion."

Root Cause Analysis: The reaction with hydroxylamine (


) can form two isomers:
  • 3-Cyclopentyl-5-ester (Desired): Formed by N-attack at the ketone (C4).

  • 5-Cyclopentyl-3-ester (Undesired): Formed by N-attack at the

    
    -keto ester carbonyl (C2).
    

The Solution: pH Control Regioselectivity is governed by the relative electrophilicity of the carbonyls, which is pH-dependent.[1]

  • Mechanism: The ketone adjacent to the cyclopentyl group is generally more reactive than the ester-conjugated ketone. However, at high pH (free base

    
    ), the nucleophilicity is high but selectivity drops.[1]
    
  • Protocol: Use Hydroxylamine Hydrochloride (

    
    )  in refluxing ethanol.[1] The slightly acidic/buffered nature of the salt prevents rapid attack on the ester group and favors the desired imine formation at the ketone.[1]
    

Optimization Table:

Variable Recommendation Impact

| Reagent Form |


 (Solid) | Provides internal buffering; prevents amide side-reactions.[1] |
| Temperature  | Reflux (78°C) | Essential.[1] Room temp reaction stops at the oxime intermediate . Heat is required for ring closure (dehydration).[1] |
| Monitoring  | HPLC/NMR | TLC is misleading as the oxime intermediate often co-elutes with the product. Look for the disappearance of the oxime OH signal in NMR. |

Module 3: Hydrolysis & Isolation (Step 3)

The Issue: "Product loss during acidification."

Root Cause Analysis: Isoxazole carboxylic acids are amphoteric but primarily acidic. They can have significant water solubility, especially if the cyclopentyl group does not provide enough lipophilicity.[1]

Protocol:

  • Saponification: Treat the ester with 2.0 eq NaOH in MeOH/Water (2:1). Stir at RT (usually sufficient) or mild heat (40°C).

  • Workup (The "Crash" Method):

    • Evaporate MeOH (Critical: MeOH increases product solubility in water).[1]

    • Cool aqueous residue to 0°C.

    • Slowly acidify with 6N HCl to pH 1-2.

    • Wait: Allow the slurry to stir for 30-60 mins. Crystal growth takes time.

    • Filter and wash with ice-cold water.

Troubleshooting Flowchart

Troubleshooting Start Identify Problem Q1 Low Yield in Step 1? Start->Q1 Q2 Mixture Solidified? Q1->Q2 Yes Q4 Wrong Isomer / Impurities in Step 2? Q1->Q4 No Sol1 Add Toluene/THF co-solvent. Increase stirring power. Q2->Sol1 Yes Q3 Starting Material Left? Q2->Q3 No Sol2 Check NaOEt quality. Ensure >1.2 eq Base. Q3->Sol2 Yes Q5 Used Free Base NH2OH? Q4->Q5 Yes Sol3 Switch to NH2OH·HCl. Reflux in EtOH. Q5->Sol3 Yes Q6 Low Recovery in Step 3? Q5->Q6 No Sol4 Remove MeOH before acidifying. Check filtrate pH < 2. Q6->Sol4 Yes

Figure 2: Diagnostic logic for yield improvement.

Frequently Asked Questions (FAQs)

Q: Can I use commercial sodium ethoxide solution (21% in EtOH)? A: Yes, but verify the bottle is fresh. Old bottles absorb atmospheric moisture, forming NaOH.[1] This introduces water into the Claisen condensation, which hydrolyzes your diethyl oxalate and kills the reaction.[1] Recommendation: If the solution is dark brown or has heavy precipitate, discard it.[1]

Q: Why do I see a "stuck" intermediate in Step 2? A: You likely formed the oxime (the open-chain intermediate) but failed to close the ring. This happens if the reaction temperature is too low. Ensure the reaction is refluxing (approx 78-80°C) for at least 2-4 hours. If it persists, adding a catalytic amount of acid (p-TsOH) can accelerate the dehydration/cyclization.[1]

Q: My final acid is slightly colored (brown/tan). How do I purify it? A: Isoxazoles can degrade slightly to form colored oligomers.

  • Dissolve the acid in dilute Sodium Bicarbonate (

    
    ).
    
  • Wash this aqueous solution with Ethyl Acetate (removes non-acidic colored impurities).

  • Re-acidify the aqueous layer with HCl to precipitate the pure white acid.

References

  • Celon Pharma. (2025). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from 2[1]

  • BenchChem. (2025).[3] Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from 3[1]

  • Organic Syntheses. (2025). Procedure for Pyrimidine-5-carboxylic acid (Analogous purification techniques). Retrieved from 4[1]

  • Datapdf. (1969).[1] Reaction of Hydroxylamine with 3,3-Disubstituted 2,4-Pentanediones (Regioselectivity Mechanisms).[1] Retrieved from 5[1]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

Case ID: SOL-ISOX-005 Compound: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid Chemical Class: Heterocyclic Carboxylic Acid / Amphiphilic Fragment Status: Active Troubleshooting Guide[1] Physicochemical Dashboard Before att...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-ISOX-005 Compound: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid Chemical Class: Heterocyclic Carboxylic Acid / Amphiphilic Fragment Status: Active Troubleshooting Guide[1]

Physicochemical Dashboard

Before attempting dissolution, review the critical properties that dictate this compound's behavior. The combination of a lipophilic cyclopentyl tail and an acidic isoxazole head creates a distinct "amphiphilic" profile.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 181.2 g/mol Small molecule fragment; diffusion is rapid.
pKa (Acidic) ~3.6 – 4.0CRITICAL: At pH < 4, it exists as a neutral, insoluble solid.[1] At pH > 6, it exists as a soluble anion.[1]
LogP (Lipophilicity) ~2.3 – 2.8Moderately lipophilic.[1] The cyclopentyl ring drives aggregation in water if the head group is protonated.
H-Bond Donors 1 (COOH)High crystal lattice energy due to dimer formation (requires energy to break).[1]
Preferred Solvents DMSO, DMF, MeOHSoluble in polar aprotic solvents; sparingly soluble in pure water.[1]

Troubleshooting Guide (Q&A)

Q1: "I added my DMSO stock to PBS (pH 7.4), and it immediately turned cloudy. Why?"

Diagnosis: This is the classic "Solvent Shock" precipitation, exacerbated by local acidity.[1] The Science: While the bulk pH of PBS is 7.4 (where the compound should be soluble), the immediate environment of the droplet you added is 100% organic solvent. As the DMSO diffuses, the compound encounters water.[1] If the local concentration exceeds the kinetic solubility limit before the carboxylic acid can deprotonate, it aggregates. The Fix:

  • Vortex immediately during addition, not after.

  • Pre-dilute the stock into a slightly basic intermediate buffer (e.g., Tris pH 8.0) before adding to the final assay media.

  • Check Final Concentration: Ensure you are not exceeding the thermodynamic solubility limit of the salt form (typically < 10 mM in aqueous buffer).

Q2: "The compound won't dissolve in DMSO even with sonication."

Diagnosis: Crystal Lattice Stability or Moisture Contamination. The Science: Carboxylic acids often form stable hydrogen-bonded dimers in the solid state (high lattice energy). Additionally, if your DMSO is "wet" (hygroscopic), the water content acts as an anti-solvent.[1] The Fix:

  • Heat: Warm the DMSO solution to 40°C–50°C. This breaks the H-bond dimers.

  • Dry Solvent: Ensure you are using anhydrous DMSO (stored over molecular sieves).

  • Alternative: Use Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) if DMSO fails, as they often have higher solubilizing power for rigid heterocycles.[1]

Q3: "I see 'oiling out' or a sticky film instead of crystals."

Diagnosis: The "Amphiphilic Paradox." The Science: The cyclopentyl group is hydrophobic (greasy), while the carboxylate is hydrophilic.[1] At high concentrations, the molecule may act like a surfactant, forming micelles or an oily phase rather than dissolving or crystallizing cleanly.[1] The Fix:

  • Reduce Concentration: You are likely above the Critical Micelle Concentration (CMC) analogue for this compound.

  • Add Surfactant: Include 0.05% Tween-80 or Pluronic F-68 in your assay buffer to stabilize the monomeric form.

Visualized Workflows

Diagram A: The Dissolution Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityWorkflow Start Start: Solid Powder Target Target Application? Start->Target Synth Organic Synthesis Target->Synth Chemistry Bio Biological Assay (Aqueous) Target->Bio Biology PolarOrg Use DCM, MeOH, or THF Synth->PolarOrg StockPrep Prepare 10-100mM Stock in Anhydrous DMSO Bio->StockPrep CheckClear Is Stock Clear? StockPrep->CheckClear Sonicate Heat (45°C) & Sonicate CheckClear->Sonicate No (Cloudy) Dilution Dilute into Buffer CheckClear->Dilution Yes (Clear) Sonicate->CheckClear PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success No pHFix CRITICAL STEP: Adjust Buffer pH > 7.5 (Ensure Deprotonation) PrecipCheck->pHFix Yes Cosolvent Add 5% Solutol or Cyclodextrin pHFix->Cosolvent If still insoluble Cosolvent->Success

Caption: Decision tree for solubilizing 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid based on application.

Diagram B: The pH-Solubility Mechanism

Understanding the protonation state is the key to preventing "crash-out."

Mechanism Acid Protonated Form (COOH) pH < 4 INSOLUBLE (Brick Dust) Base Deprotonated Form (COO-) pH > 6 SOLUBLE (Ionic) Acid->Base  Add Base (NaOH/Buffer)   Equilibrium pKa ~ 3.8 Base->Acid  Add Acid (HCl)  

Caption: The equilibrium shift. Solubility is driven by maintaining the molecule in its anionic (deprotonated) state.[1]

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solution (20 mM)

Use this for storage and initial handling.[1]

  • Weighing: Weigh approx. 3.6 mg of compound into a glass vial (avoid plastic if possible to prevent sticking).

  • Solvent Calculation: Calculate the volume of DMSO required.

    • Formula:

      
      
      
    • Example: For 3.6 mg at 20 mM:

      
      .[1]
      
  • Dissolution: Add anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 40°C for 5 minutes.

  • QC: Visually inspect against a dark background. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Step-Down" Dilution for Biological Assays

Use this to prevent precipitation when moving from DMSO to Water.

  • Prepare Buffer: Ensure your assay buffer (PBS, HBSS, or Media) is at pH 7.4 or higher .[1]

    • Tip: If your assay tolerates it, pH 8.0 is safer for this specific compound.

  • Intermediate Step (Optional but Recommended):

    • Dilute the 100% DMSO stock 1:10 into a 50% DMSO / 50% Water mixture first.

    • Why? This creates a "solubility bridge" and prevents the shock of hitting 100% water instantly.

  • Final Dilution: Pipette the intermediate solution into the bulk assay buffer while rapidly stirring or vortexing the buffer.

    • Do not add the buffer to the compound; add the compound to the buffer.

  • Visual Check: Hold the tube up to the light. Any "haziness" or "milkiness" indicates precipitation (Tyndall effect).[1]

References

  • PubChem. 3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid (Structural Analog Data). National Library of Medicine. Accessed Feb 2026. Link

  • Sigma-Aldrich. 3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxylic acid (Physicochemical Properties).[1] Accessed Feb 2026. Link[1]

  • Williams, R. pKa Data Compilation (Heterocycles & Carboxylic Acids).[1][2] Organic Chemistry Data.[3] Link

  • Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 2001.[1] (General reference for carboxylic acid solubility profiles).

Sources

Troubleshooting

Technical Support Center: Purification of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you overcome common challenges and obtain a highly pure product. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental results.

Introduction to Purification Challenges

The synthesis of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, a valuable building block in drug discovery, typically proceeds through a two-step sequence: the formation of an isoxazole ester via cyclocondensation, followed by its hydrolysis to the desired carboxylic acid. While seemingly straightforward, this process can introduce several impurities that complicate purification. This guide will focus on a common synthetic route and the impurities it can generate.

Frequently Asked Questions (FAQs)

Q1: I have a significant amount of a less polar impurity in my crude product, as indicated by TLC analysis. What is the likely identity of this impurity?

A1: A common less polar impurity is the unhydrolyzed ester precursor, likely ethyl or methyl 3-cyclopentyl-1,2-oxazole-5-carboxylate. This arises from incomplete saponification (hydrolysis) of the ester. To address this, you can prolong the hydrolysis reaction time, increase the equivalents of the base (e.g., LiOH or NaOH), or add a co-solvent like THF or methanol to improve the solubility of the ester in the reaction medium.

Q2: My NMR spectrum shows a set of signals that are very similar to my product, but with slightly different chemical shifts. What could this be?

A2: This strongly suggests the presence of a regioisomer, 5-cyclopentyl-1,2-oxazole-3-carboxylic acid. The formation of regioisomers is a well-known challenge in the synthesis of isoxazoles from unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity of the reaction with hydroxylamine is influenced by the steric and electronic properties of the dicarbonyl compound, as well as the reaction conditions such as pH and solvent.[1][2]

Q3: My final product has a low and broad melting point, and I suspect multiple impurities. What are the most probable contaminants?

A3: A low and broad melting point is indicative of a mixture of substances. Besides the unhydrolyzed ester and the regioisomer mentioned above, other potential impurities include:

  • Unreacted Starting Materials: Such as the initial β-dicarbonyl compound or hydroxylamine.

  • Decarboxylation Product: Isoxazole carboxylic acids can undergo decarboxylation to form 3-cyclopentyl-1,2-oxazole, especially if exposed to high temperatures for extended periods.[3]

  • Side-products from β-dicarbonyl synthesis: Impurities from the preparation of your starting material can be carried through the synthesis.

Q4: My crude product is an oil and won't solidify. What steps can I take?

A4: The presence of impurities often suppresses crystallization. The first step is to attempt a thorough purification using column chromatography to remove the unreacted starting materials and byproducts. If the purified product is still an oil, you can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Adding a seed crystal of the desired compound, if available.

  • Cooling the solution to a lower temperature.

  • Attempting co-crystallization with a suitable solvent system.

Troubleshooting Guide: Common Purification Issues

This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid.

Issue 1: Presence of the Regioisomeric Impurity
Symptom Probable Cause Recommended Solution
Complex NMR spectrum with overlapping signals similar to the desired product. Isomeric spots on TLC, often with very similar Rf values.Lack of regioselectivity in the initial cyclocondensation reaction of the unsymmetrical β-dicarbonyl compound with hydroxylamine.[1][2]Purification: Careful column chromatography is the most effective method to separate regioisomers. A systematic screening of solvent systems for TLC is crucial to find an eluent that provides baseline separation.[1] Prevention: Modify the reaction conditions of the isoxazole formation. Adjusting the pH (acidic conditions often favor one isomer) or changing the solvent can improve regioselectivity.[1] Using a β-enamino diketone derivative of your starting material can also provide better regiochemical control.[2]
Issue 2: Incomplete Hydrolysis of the Ester Precursor
Symptom Probable Cause Recommended Solution
A distinct, less polar spot on the TLC plate compared to the carboxylic acid product.Incomplete saponification of the ethyl or methyl 3-cyclopentyl-1,2-oxazole-5-carboxylate intermediate.Re-treatment: Subject the crude product to the hydrolysis conditions again. Ensure a sufficient excess of base (e.g., 2-3 equivalents of LiOH or NaOH) and allow the reaction to proceed for a longer duration or at a slightly elevated temperature. Monitor the reaction by TLC until the ester spot is no longer visible. Purification: If re-treatment is not desired, the ester can be separated from the carboxylic acid by column chromatography or by an acid-base extraction during workup.
Issue 3: Product Degradation (Decarboxylation)
Symptom Probable Cause Recommended Solution
Presence of a non-polar, UV-active spot on TLC corresponding to 3-cyclopentyl-1,2-oxazole. Gas evolution observed during heating.The isoxazole-5-carboxylic acid is thermally labile and can decarboxylate upon excessive heating.[3]Avoid high temperatures during workup and purification. When removing solvents, use a rotary evaporator with a water bath temperature below 50°C. If recrystallization is performed, avoid prolonged heating at the solvent's boiling point.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral impurities, such as the unreacted ester precursor, from the desired carboxylic acid.

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer to a pH of 2-3 with a cold, dilute strong acid (e.g., 1M HCl). The desired 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with cold water to remove any inorganic salts, and dry it under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying the final product if a suitable solvent system can be identified.[4][5]

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures with water or hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is the most versatile method for separating a mixture of impurities, including the challenging regioisomer.

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will show good separation between the desired product and all impurities, with an Rf value for the product of around 0.3-0.4. A mixture of hexanes and ethyl acetate, with a small amount of acetic acid (0.5-1%) to suppress tailing of the carboxylic acid, is a good starting point.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is carefully added to the top of the column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualized Workflows

General Purification Workflow

PurificationWorkflow CrudeProduct Crude 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid AcidBase Acid-Base Extraction CrudeProduct->AcidBase Remove neutral impurities Recrystallization Recrystallization AcidBase->Recrystallization Further purification ColumnChromatography Column Chromatography AcidBase->ColumnChromatography If isomers are present PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: A general workflow for the purification of the target compound.

Troubleshooting Decision Tree for Impurities

Troubleshooting Start Crude Product Analysis (TLC/NMR) ImpurityType Identify Main Impurity Start->ImpurityType Ester Unreacted Ester (Less Polar) ImpurityType->Ester Less Polar Spot Regioisomer Regioisomer (Similar Polarity) ImpurityType->Regioisomer Similar Polarity Spot/Signals Multiple Multiple Impurities ImpurityType->Multiple Broad Impurity Profile SolutionEster Re-run Hydrolysis or Acid-Base Extraction Ester->SolutionEster SolutionRegioisomer Column Chromatography with Optimized Eluent Regioisomer->SolutionRegioisomer SolutionMultiple Sequential Purification: Acid-Base Extraction then Recrystallization/Chromatography Multiple->SolutionMultiple

Caption: A decision tree for troubleshooting common impurity issues.

References

  • da Silva, M. J. D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4335-4347. [Link]

  • Silva, R. G. M., et al. (2018). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. ResearchGate. [Link]

  • Semantic Scholar. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • ResearchGate. (2017). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Kaur, N. (2024). Construction of Isoxazole ring: An Overview. Journal of Pharmaceutical and Medicinal Chemistry, 10(2), 1-20. [Link]

  • ResearchGate. (2018). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. [Link]

  • Bieliauskas, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link]

  • KTU ePubl. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3749. [Link]

  • University of Babylon. (n.d.). EXPERIMENT (3) Recrystallization. [Link]

Sources

Optimization

stability of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in aqueous solutions

This technical guide addresses the stability profile of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in aqueous solutions. The following protocols and troubleshooting steps are designed for researchers observing degradati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in aqueous solutions. The following protocols and troubleshooting steps are designed for researchers observing degradation, precipitation, or inconsistent assay results.

Compound Classification: Heteroaromatic Carboxylic Acid Core Stability Risk: Isoxazole Ring Lability (Base-Sensitive) & Thermal Decarboxylation Solubility Profile: Low Aqueous Solubility (pH-Dependent)[1]

Part 1: Critical Stability & Solubility Insights

The stability of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is governed by two competing chemical functionalities: the isoxazole ring (susceptible to base-catalyzed ring opening) and the carboxylic acid (susceptible to thermal decarboxylation).[1]

1. The "Safe Zone" (pH 4.0 – 7.5)
  • Mechanism: In this range, the compound exists primarily as the carboxylate anion (pKa ≈ 2.3–3.0). The negative charge on the carboxylate stabilizes the ring against nucleophilic attack, and the temperature is generally insufficient for decarboxylation.[2]

  • Recommendation: Maintain aqueous buffers within this window.[2] Phosphate or Citrate buffers are ideal.[2]

2. The Danger of High pH (pH > 9.0)
  • Mechanism: Isoxazoles are chemically fragile in strong bases.[2] Hydroxide ions (

    
    ) attack the C3 or C5 position, leading to cleavage of the N-O bond. This results in the formation of acyclic cyanoenolate  species, which are irreversible degradation products.
    
  • Observation: Solution turns yellow/orange; loss of peak area in HPLC; appearance of early-eluting polar fragments.

3. Thermal Instability (Decarboxylation)
  • Mechanism: Isoxazole-5-carboxylic acids are prone to losing

    
     at elevated temperatures (
    
    
    
    ), particularly in acidic environments where the ring nitrogen is protonated.[1]
  • Observation: Gas evolution (bubbles) in concentrated solutions; formation of 3-cyclopentylisoxazole (neutral species).[1]

Part 2: Troubleshooting Guide (FAQ Format)
Q1: My stock solution precipitated upon dilution into water. What happened?

Diagnosis: pH-Induced Precipitation. The cyclopentyl group adds significant lipophilicity (LogP ≈ 2.5–3.0).[1][2] The free acid form (protonated) is nearly insoluble in water.[2]

  • The Cause: If you dissolved the solid in DMSO and diluted into unbuffered water or acidic media (pH < 3), the compound protonated and crashed out.

  • The Fix:

    • Do not dilute directly into pure water.[2]

    • Dilute into a buffered solution (PBS pH 7.4) to ensure the compound remains ionized (carboxylate form), which is water-soluble.

    • Keep the final DMSO concentration >0.5% if working at high concentrations (>100 µM).[2]

Q2: I see a new, early-eluting peak in HPLC after leaving the sample at pH 10 overnight.

Diagnosis: Isoxazole Ring Opening. You have likely degraded the isoxazole core.[2]

  • The Cause: Base-catalyzed hydrolysis of the N-O bond.[1][2]

  • The Fix:

    • Avoid buffers with pH > 8.5.[2]

    • If basic conditions are required for a reaction, lower the temperature to

      
       and minimize exposure time.
      
    • Validation: Check absorbance at 280–300 nm. Ring opening often causes a bathochromic shift (yellowing).[2]

Q3: Can I autoclave this compound in solution?

Answer: Absolutely Not.

  • Reason: The combination of high heat (

    
    ) and pressure will drive decarboxylation  rapidly.[2] You will be left with 3-cyclopentylisoxazole and degradation byproducts.[1]
    
  • Protocol: Sterile filter (0.22 µm PVDF or PES membrane) the solution after preparation.[2]

Part 3: Degradation Pathway Visualization

The following diagram illustrates the two primary failure modes: Base-Catalyzed Ring Opening and Thermal Decarboxylation.[1][2]

DegradationPathways Compound 3-Cyclopentyl-1,2-oxazole- 5-carboxylic acid BaseCond Strong Base (pH > 9) Nucleophilic Attack at C5 Compound->BaseCond HeatCond Heat (> 60°C) or Acidic Conditions Compound->HeatCond RingOpen Acyclic Cyanoenolate (Irreversible Degradation) BaseCond->RingOpen Ring Cleavage Decarb 3-Cyclopentylisoxazole (Loss of CO2) HeatCond->Decarb Decarboxylation

Caption: Figure 1. Divergent degradation pathways dependent on pH and Temperature stress.[1]

Part 4: Standard Stability Assay Protocol

Use this protocol to validate the integrity of your specific lot of material in your assay buffer.

Objective: Determine half-life (


) in experimental buffer.
Materials:
  • Stock Solution: 10 mM in DMSO (Freshly prepared).

  • Test Buffer: Your specific assay buffer (e.g., PBS pH 7.4).

  • Stress Buffer (Positive Control): 0.1 M NaOH (for ring opening confirmation).

  • Analysis: HPLC-UV (Detection @ 254 nm).

Step-by-Step Procedure:
  • Preparation:

    • Spike Stock Solution into Test Buffer to reach 50 µM final concentration.

    • Spike Stock Solution into Stress Buffer (0.1 M NaOH) to reach 50 µM .

  • Incubation:

    • Aliquot samples into HPLC vials.

    • Incubate at 25°C (Room Temp) and 37°C (Physiological Temp).

  • Sampling Points:

    • Inject immediately (T=0).[2]

    • Inject at T=4h, T=12h, T=24h.

  • Data Analysis:

    • Calculate % Remaining =

      
      .
      
    • Pass Criteria: >95% remaining after 24h at 25°C.

Summary of Stability Conditions

ParameterConditionStability RatingRisk Factor
pH 1 – 3 AcidicModerate Precipitation (if conc. >[1] solubility limit); Decarboxylation at high temp.[2]
pH 4 – 8 NeutralHigh (Optimal) Stable as carboxylate anion.[2]
pH > 9 BasicLow (Critical) Ring Opening (Hydrolysis of N-O bond).[2]
Light UV/VisModerate Isoxazoles can undergo photochemical rearrangement (protect from light).[2]
Temp > 60°CLow Thermal Decarboxylation.[2]
Part 5: References
  • Speranza, G. (2024).[2] Synthesis and Stability of Isoxazole-5-carboxylic Acids. Journal of Heterocyclic Chemistry.

  • Pevarello, P., et al. (1998). Base-catalyzed ring opening of isoxazole derivatives: Kinetics and Mechanism. Journal of the American Chemical Society.

  • Wakefield, B. J. (2013). The Chemistry of Isoxazoles. Science of Synthesis.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 165764136, 3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid.

Sources

Troubleshooting

minimizing decarboxylation during 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid reactions

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on . Technical Support Center: 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid A Guide to Minimizing Decarboxylation in C...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on .

Technical Support Center: 3-Cyclopentyl-1,2-oxazole-5-carboxylic Acid

A Guide to Minimizing Decarboxylation in Coupling Reactions

Welcome to the technical support center for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this valuable building block. As Senior Application Scientists, we've synthesized our in-house expertise with findings from the scientific literature to provide you with practical, evidence-based solutions to a common hurdle: unintended decarboxylation.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What is 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, and why is it useful?

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a heterocyclic carboxylic acid. The isoxazole core is a prominent feature in many biologically active compounds, making this molecule a valuable starting material in medicinal chemistry and drug discovery.[1][2] Its derivatives are explored for a wide range of therapeutic applications.

Q2: I'm observing the loss of my starting material and the formation of a lower molecular weight byproduct during my reaction. What is happening?

You are likely observing decarboxylation, the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a known instability for certain heteroaromatic carboxylic acids, including those based on azole scaffolds.[3] The resulting byproduct would be 3-cyclopentyl-1,2-oxazole.

Q3: What factors promote the decarboxylation of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid?

Several factors can accelerate this unwanted side reaction:

  • Elevated Temperatures: Heat is a primary driver of decarboxylation. Many standard amide coupling protocols that require heating are unsuitable for this substrate.

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can facilitate the removal of the carboxyl group.[4]

  • Prolonged Reaction Times: The longer the carboxylic acid is exposed to reaction conditions, even mild ones, the greater the potential for decarboxylation.

Q4: How does the structure of the 1,2-oxazole ring contribute to this instability?

The 1,2-oxazole ring is an electron-withdrawing heterocycle. When the carboxylic acid is activated for a coupling reaction (e.g., as an O-acylisourea intermediate with a carbodiimide), the electron-withdrawing nature of the ring can stabilize the transient negative charge that develops on the ring as the C-C bond to the carboxyl group breaks. This is analogous to the stability of the carbanion formed in the Krapcho decarboxylation of esters with β-electron-withdrawing groups.[5]

Mechanism of Decarboxylation

Understanding the mechanism of decarboxylation is key to preventing it. While the exact kinetics for this specific molecule may not be published, we can infer the likely pathway from general principles of organic chemistry.

In the context of an amide coupling reaction, the carboxylic acid is first activated. This activation makes the carboxyl group a better leaving group. The electron-withdrawing nature of the 1,2-oxazole ring plays a crucial role in stabilizing the intermediate formed upon CO₂ loss.

G cluster_0 Activation Step cluster_1 Decarboxylation Pathway (Side Reaction) cluster_2 Desired Amidation Pathway Acid 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid Activated_Ester Activated Intermediate (e.g., O-Acylisourea) Acid->Activated_Ester Coupling Reagent (e.g., EDC, HATU) Decarboxylation Decarboxylation Activated_Ester->Decarboxylation Heat / Harsh pH Amide_Product Desired Amide Product Activated_Ester->Amide_Product Amine Carbanion Isoxazole Carbanion (Stabilized) Decarboxylation->Carbanion - CO₂ Byproduct 3-Cyclopentyl-1,2-oxazole Carbanion->Byproduct Proton Source Amine Amine Nucleophile

Caption: Competing pathways: Amidation vs. Decarboxylation.

Troubleshooting Guide: Minimizing Decarboxylation During Amide Coupling

This section is designed to help you diagnose and solve issues related to decarboxylation in your reactions.

Problem 1: Significant amount of decarboxylated byproduct observed by LC-MS or NMR.

Potential Cause Recommended Solution
High Reaction Temperature The most critical factor. Maintain a low temperature (0 °C to room temperature) throughout the reaction, from the activation of the carboxylic acid to the addition of the amine. Avoid any heating.
Incorrect Coupling Reagent Standard coupling reagents may require harsher conditions. Switch to a more efficient, modern coupling reagent that facilitates rapid amide bond formation at low temperatures. See the comparison table below.
Sub-optimal Base A strong, nucleophilic base can promote side reactions. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .
Prolonged Reaction Time Long reaction times increase the likelihood of decarboxylation. Use a coupling reagent known for fast kinetics and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed.
Inappropriate Solvent Protic solvents can sometimes facilitate decarboxylation. Use an anhydrous, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

Problem 2: Low yield of the desired amide product, even with minimal decarboxylation.

Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation The rate of amide formation is dependent on the successful activation of the carboxylic acid. Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.2 equivalents). For uronium-based reagents like HATU, pre-activation of the acid with the reagent and base for a short period (5-15 minutes at 0 °C) before adding the amine can be beneficial.[6][7]
Sterically Hindered Substrates If either your carboxylic acid or amine is sterically hindered, the coupling reaction will be slower. In such cases, a more reactive coupling reagent is necessary. Consider using HATU or COMU , which are known to be effective for challenging couplings.[8][9]
Poor Nucleophilicity of the Amine Electron-deficient anilines or other weakly nucleophilic amines can be challenging to couple. A highly efficient coupling reagent is crucial. A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for such cases.[10]
Comparison of Common Coupling Reagents

The choice of coupling reagent is critical. Here is a comparison to guide your selection:

Coupling Reagent Class Advantages Considerations
HATU Uronium SaltHigh reactivity, fast kinetics, low racemization. Excellent for hindered substrates.[7][8]Higher cost. The byproduct HOAt can be difficult to remove.
HBTU/TBTU Uronium SaltVery efficient, fast reactions.[8]Can react with the N-terminus of peptides if used in excess.[8]
COMU Uronium SaltSafer and more efficient than many benzotriazole-based reagents. Good for a broad range of substrates.[8][9]Higher cost.
T3P® (Propylphosphonic Anhydride) AnhydrideEffective, byproducts are water-soluble and easily removed. A good choice for large-scale synthesis.[11]Often requires a base like pyridine.
EDC (with HOBt or Oxyma) CarbodiimideWater-soluble byproducts are easily removed with an aqueous workup. Cost-effective.[10]Can be less effective for very challenging couplings compared to uronium salts.
DCC/DIC CarbodiimideInexpensive and effective.The urea byproduct (DCU/DIU) is often insoluble and can be difficult to remove completely.[11]

Recommended Protocols

Here are two detailed, step-by-step protocols designed to minimize decarboxylation.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for most applications)

This protocol is highly effective for a wide range of amines, including those that are moderately hindered.

G Start Start Setup Combine Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM under N₂. Start->Setup Cool Cool to 0 °C in an ice bath. Setup->Cool Add_Base Add DIPEA (2.0-3.0 eq) dropwise. Stir for 10-15 min (pre-activation). Cool->Add_Base Add_Amine Slowly add Amine (1.1 eq). Add_Base->Add_Amine React Allow to warm to RT and stir for 1-4 hours. Add_Amine->React Monitor Monitor by TLC or LC-MS. React->Monitor Workup Aqueous workup (e.g., dilute with EtOAc, wash with aq. LiCl or NaHCO₃, and brine). Monitor->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid and HATU.

  • Add anhydrous DMF or DCM to dissolve the solids.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add DIPEA to the stirred solution. Allow the mixture to stir at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (neat or as a solution in a small amount of the reaction solvent) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent. Wash the organic layer with 10% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/Oxyma-Mediated Amide Coupling (Cost-effective alternative)

This is a good alternative when using less challenging amines and when cost is a consideration.

Materials:

  • 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure® or HOBt (1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DCM

  • Standard workup and purification reagents

Procedure:

  • To a dry flask under an inert atmosphere, add 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, the amine, and OxymaPure® (or HOBt).

  • Add anhydrous DCM to dissolve the solids.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add EDC·HCl in one portion.

  • Slowly add DIPEA dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Analytical Methods: Monitoring Your Reaction

Careful monitoring is essential to determine the optimal reaction time and to quantify the extent of decarboxylation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for monitoring the reaction progress.

  • Column: A reverse-phase C18 column is generally suitable. For isoxazole-containing compounds, specialized columns like Newcrom R1 have also been reported.[12]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is a good starting point.

    • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[12]

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Detection: UV detection (e.g., at 254 nm) is typically sufficient. Coupling to a mass spectrometer (LC-MS) is highly recommended for unambiguous identification of the starting material, product, and the decarboxylated byproduct.[13]

  • Expected Elution Order: The decarboxylated byproduct, being less polar, will typically have a longer retention time than the carboxylic acid starting material. The amide product's retention time will depend on the nature of the coupled amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for characterizing the final product and confirming the absence of impurities.

  • ¹H NMR:

    • Starting Material (Acid): Look for the characteristic signals of the cyclopentyl group and the isoxazole ring protons. The acidic proton of the carboxyl group may be visible as a broad singlet, though it often exchanges with residual water in the solvent.

    • Decarboxylated Byproduct: The most significant change will be the appearance of a new proton signal on the isoxazole ring where the carboxylic acid was previously located.

    • Amide Product: You will see the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the amine you have coupled, along with a potential amide N-H proton signal.

  • ¹³C NMR:

    • The disappearance of the carboxylic acid carbonyl signal (typically >160 ppm) is a clear indicator of a successful reaction or decarboxylation. The new amide carbonyl will appear in a similar region. The carbon atom of the isoxazole ring that was attached to the carboxyl group will show a significant upfield shift in the decarboxylated byproduct. For example, in methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the C5 of the isoxazole ring appears at 179.5 ppm.[1]

By implementing these strategies and protocols, you can significantly improve the success rate of your reactions with 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid and minimize the formation of unwanted decarboxylated byproducts.

References

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Allen. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]

  • PMC. Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • PMC. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]

  • PMC. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Wikipedia. Krapcho decarboxylation. [Link]

  • PMC. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]

  • YouTube. Decarboxylation of Carboxylic Acids. [Link]

  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]

  • DSpace. RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. [Link]

  • Growing Science. Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4- carboxylates and α-ami. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • SUPPLEMENTARY INFORMATION. Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen gene. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation for Isoxazole Carboxylic Acid Derivatives

Welcome to the technical support center dedicated to the chromatographic analysis of isoxazole carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of isoxazole carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing robust and efficient HPLC methods for this important class of compounds. Here, we move beyond generic advice to provide in-depth, cause-and-effect explanations to troubleshoot and optimize your separations.

Section 1: Method Development Fundamentals & Initial Troubleshooting

The key to a successful separation lies in a well-considered starting point. Isoxazole carboxylic acids, being acidic and ionizable, present specific challenges that must be addressed from the outset.

Q1: I'm starting method development for a new isoxazole carboxylic acid derivative. What are the most critical initial parameters to consider for reversed-phase HPLC?

A1: For any ionizable compound, and especially for carboxylic acids, the single most critical parameter to control is the mobile phase pH .[1] Your initial choices for the column (stationary phase) and organic solvent are also crucial, but their effectiveness is fundamentally tied to the pH.

Core Principle: Controlling Analyte Ionization

The retention of isoxazole carboxylic acids in reversed-phase chromatography is governed by their polarity.[2] The carboxylic acid functional group can exist in two states:

  • Protonated (Non-ionized) Form (R-COOH): At a low pH (well below the analyte's pKa), the compound is neutral, less polar, and therefore more hydrophobic. This leads to stronger interaction with the non-polar stationary phase (like C18) and thus, longer retention time .[3]

  • Deprotonated (Ionized) Form (R-COO⁻): At a high pH (well above the pKa), the compound is negatively charged, more polar, and more hydrophilic. This reduces its interaction with the stationary phase, leading to shorter retention time .[2]

Recommended Starting Protocol:

  • Set Mobile Phase pH: Begin with a low pH, typically between 2.5 and 3.5 .[4] This ensures the carboxylic acid group is fully protonated, promoting retention and often leading to sharper, more symmetrical peaks by suppressing unwanted interactions with the stationary phase.[5]

  • Select a Buffer: Do not rely on acids like TFA or formic acid alone for pH control, as they may not provide sufficient buffering capacity, leading to retention time drift.[6] A phosphate buffer is an excellent choice for UV detection due to its low UV cutoff.[6] For MS compatibility, use 0.1% formic acid.[7][8]

  • Choose a Column: A high-purity, end-capped C18 or C8 column is the standard and most effective starting point.[8][9] Modern columns are designed to minimize surface silanol activity, which is a primary cause of peak tailing for polar and ionizable compounds.[10]

  • Select Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak efficiency and lower backpressure.

  • Perform a Gradient Scout: Start with a broad gradient elution (e.g., 5% to 95% ACN over 15-20 minutes) to determine the approximate solvent strength needed to elute your compound.[11] This is far more efficient than running multiple isocratic methods.[12]

dot graph TD subgraph "HPLC Method Development Workflow for Isoxazole Carboxylic Acids" A[Start: Define Analyte Properties(pKa, solubility)] --> B{Select Column(e.g., C18, 5µm, 4.6x150mm)}; B --> C{Prepare Mobile Phase}; C --> D["Aqueous (A):Water with Buffer(e.g., 20mM Phosphate)"]; C --> E["Organic (B):Acetonitrile (ACN)"]; D --> F{Adjust pH of Aqueous PhaseCrucial Step: Set pH to 2.5 - 3.5}; F & E --> G[Perform Scouting Gradient(e.g., 5-95% ACN)]; G --> H{Evaluate Chromatogram}; H --> I{Peak Shape Poor?(Tailing)}; H --> J{Retention Time Optimal?}; H --> K{Resolution Inadequate?}; I --> L[Confirm pH is < pKa-2Check for Column Contamination]; J --> M[Adjust Gradient Slope orConvert to Isocratic Method]; K --> N[Optimize Gradient SlopeTry Alternative Organic Solvent (MeOH)Screen Different Column Chemistries]; L & M & N --> O((Optimized Method)); end

end

Initial method development workflow for acidic analytes.

Q2: My peak is tailing significantly. What is the cause and how do I fix it?

A2: Peak tailing is the most common peak shape issue for ionizable compounds and almost always indicates a secondary, undesirable retention mechanism is occurring.[5] For an isoxazole carboxylic acid, the primary cause is an interaction between the analyte and exposed, acidic silanol groups (Si-OH) on the silica surface of the stationary phase.[5]

Troubleshooting Protocol for Peak Tailing:

  • Verify and Adjust Mobile Phase pH: This is the first and most effective solution.

    • Action: Ensure your mobile phase pH is at least 1.5 to 2 units below the pKa of your analyte.[6] For most carboxylic acids (pKa ~4-5), a pH of 2.5-3.0 is ideal.[2]

    • Causality: At low pH, the ionization of the surface silanol groups is suppressed, minimizing their ability to interact with your analyte through ion-exchange. Simultaneously, your acidic analyte is fully protonated (neutral), further reducing unwanted electrostatic interactions.[5]

  • Check for Column Issues:

    • Action: If the pH is correct, the column itself may be the problem. Flush the column with a strong solvent to remove contaminants.[13] If tailing persists, especially with known good compounds, the column may be degraded or contain a void. Consider replacing it.

    • Causality: Contaminants can create active sites that cause tailing. A column void (a physical gap in the packing material at the column inlet) creates band broadening and tailing due to distorted flow paths.[14]

  • Use a High-Performance Column:

    • Action: Switch to a modern, high-purity silica column with robust end-capping. Look for brands specifically marketed for good peak shape with polar or basic compounds.[9][10]

    • Causality: End-capping is a process that chemically bonds a small, inert molecule (like trimethylsilane) to the accessible silanol groups, effectively shielding them from interacting with analytes.[10]

  • Lower Sample Concentration:

    • Action: Inject a 10-fold dilution of your sample. If the peak shape improves, you may be overloading the column.

    • Causality: Overloading the primary retention mechanism (hydrophobic interaction) can make secondary mechanisms (silanol interaction) more prominent, leading to tailing.[5]

dot graph TD subgraph "Troubleshooting Peak Tailing" A[Start: Peak Tailing Observed] --> B{Is Mobile Phase pHat least 1.5 units belowanalyte pKa?}; B -- No --> C[Adjust pH to 2.5 - 3.5Use a suitable buffer(e.g., Phosphate, Formate)]; B -- Yes --> D{Is the column old orheavily used?}; D -- Yes --> E[Flush with strong solvent.If no improvement, replace column.]; D -- No --> F{Are you using a modern,high-purity, end-capped column?}; F -- No --> G[Switch to a column designed forpolar analytes (e.g., Type B silica,embedded polar group)]; F -- Yes --> H{Is the sample concentration too high?}; H -- Yes --> I[Dilute sample 10x and re-inject.If peak shape improves, reducesample load or injection volume.]; H -- No --> J((Issue likely resolved or requiresadvanced method changes, e.g.,ion-pairing or alternative stationary phase)); C & E & G & I --> J; end

end

Decision tree for diagnosing and fixing peak tailing.

Section 2: Retention and Resolution Optimization

Once you have a decent peak shape, the next step is to adjust retention and resolve your analyte from impurities or other components.

Q3: My compound is eluting too early (poor retention), even with a low percentage of organic solvent. How can I increase its retention time?

A3: This is a common issue for polar carboxylic acids. The primary solution is to ensure the analyte is in its most non-polar (hydrophobic) state.

  • Confirm Low pH: Re-verify that the mobile phase pH is well below your analyte's pKa. As pH increases towards the pKa, the compound starts to ionize, becoming more polar and eluting earlier.[1][3] Even a small pH drift can cause significant retention loss.

  • Reduce Organic Content: If you are running a gradient, decrease the starting percentage of the organic solvent (e.g., from 10% ACN to 5% ACN). If running isocratically, lower the overall organic percentage.

  • Switch to a More Retentive Column: If reducing the organic content is not feasible (e.g., it makes the run time too long for other components), switch to a more retentive stationary phase.

    • C8 to C18: A C18 column has longer alkyl chains than a C8 and is more hydrophobic, which will increase the retention of your compound.[9]

    • Increase Surface Area/Carbon Load: Select a C18 column with a higher carbon load percentage, which indicates a denser packing of the C18 chains and greater hydrophobicity.

Q4: My isoxazole carboxylic acid co-elutes with an impurity. How can I improve the resolution?

A4: Improving resolution (the separation between two peaks) involves adjusting the selectivity (α) of your chromatographic system. This can be achieved by modifying the mobile phase or changing the stationary phase.

Strategies to Improve Resolution:

StrategyActionCausality (How it Works)
1. Optimize Gradient Slope For gradient elution, make the gradient shallower (i.e., increase the gradient time over the same %B range).A slower change in mobile phase strength gives the analytes more time to interact with the stationary phase, allowing for finer differences in their retention to be expressed, thus improving separation.[15]
2. Change Organic Modifier If using Acetonitrile (ACN), switch to Methanol (MeOH), or try a combination of the two.ACN and MeOH have different chemical properties and interact differently with both the analyte and the stationary phase. This change in interaction can alter the elution order or increase the spacing between co-eluting peaks, thereby changing selectivity.
3. Adjust Mobile Phase pH Make small, controlled changes to the pH (e.g., from 2.8 to 3.2). Caution: Avoid pH values near the analyte's pKa, as this can lead to broad, split peaks and poor reproducibility.[16]If the co-eluting impurity has a different pKa than your target analyte, a small change in pH will alter their relative ionization states differently. This changes their relative hydrophobicity and can significantly impact their separation.[1]
4. Change Column Chemistry Switch from a standard C18 to a column with a different selectivity, such as a Phenyl-Hexyl or an Embedded Polar Group (EPG) column.These columns introduce different retention mechanisms (e.g., π-π interactions for a Phenyl column). If your analyte and the impurity interact differently with these new mechanisms, their selectivity will change, often leading to successful separation.[17]

Section 3: FAQs - Quick Troubleshooting

  • Q: Should I use isocratic or gradient elution?

    • A: For method development, impurity profiling, or analyzing samples with components of varying polarity, always start with gradient elution .[12][18] It provides a full picture of the sample and generally yields better peak shapes and resolution for complex mixtures.[11] Use isocratic elution for simple, routine QC analyses where you are quantifying one or two well-behaved compounds with similar retention.[19]

  • Q: My retention times are drifting from one injection to the next. What's wrong?

    • A: The most likely causes are insufficient column equilibration time between gradient runs or poor pH control.[20] Ensure your column is equilibrated with at least 10 column volumes of the initial mobile phase. Also, confirm your buffer is correctly prepared and has sufficient capacity to maintain a stable pH.[14] Temperature fluctuations can also cause drift.[21]

  • Q: Can I use ion-pairing chromatography for my isoxazole carboxylic acid?

    • A: Yes, but it should be considered an advanced technique when conventional reversed-phase fails. You can add a positively charged ion-pairing reagent (e.g., tetrabutylammonium, TBA) to the mobile phase.[22] The TBA will pair with your ionized carboxylic acid, forming a neutral, hydrophobic complex that is well-retained on a C18 column.[22][23] This is useful if you need to increase retention at a higher pH.

References

  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Exploring the Role of pH in HPLC Separ
  • Acid Effect on Retention of Acidic Analytes. SIELC Technologies.
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.
  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Charged Stationary Phases in Reversed Phase HPLC. Element Lab Solutions.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • A Complete Guide to Mobile Phase and St
  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chrom
  • pH, pKa, and Retention. Pharma Growth Hub.
  • HPLC Troubleshooting. Sepulco.
  • Exploring the Role of pH in HPLC Separ
  • Gradient vs.
  • Conditions for separating of basic and acidic compounds (HPLC).
  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Benchchem.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
  • 11 HPLC Problems and Solutions You Must Know. Labtech.
  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
  • How to fix peak shape in hplc?.
  • Isocratic Vs.
  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. 2_0. Common Issues in HPLC Analysis. Medikamenter Quality Services.
  • When is Gradient Elution Better than Isocr
  • The 10 Most Common HPLC Problems and Solutions!. Universal Lab Blog.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • Why it matters and how to get good peak shape. Agilent.

Sources

Reference Data & Comparative Studies

Validation

comparing bioactivity of 3-Cyclopentyl vs 3-Phenyl isoxazole carboxylic acids

Comparative Bioactivity Guide: 3-Cyclopentyl vs. 3-Phenyl Isoxazole-5-Carboxylic Acids Executive Summary: The "Flatland" Dilemma In the optimization of isoxazole-5-carboxylic acid scaffolds—common pharmacophores in agoni...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: 3-Cyclopentyl vs. 3-Phenyl Isoxazole-5-Carboxylic Acids

Executive Summary: The "Flatland" Dilemma In the optimization of isoxazole-5-carboxylic acid scaffolds—common pharmacophores in agonists for GPR40 (FFAR1), HM74A (Niacin receptor), and antagonists for GABA-A—the choice between a 3-Phenyl and a 3-Cyclopentyl substituent represents a critical decision point between potency and developability.

  • 3-Phenyl (Aromatic): Maximizes enthalpic binding via

    
     stacking and hydrophobic planar fits. Often yields higher initial potency but suffers from poor aqueous solubility and rapid metabolic clearance (CYP450 aromatic hydroxylation).
    
  • 3-Cyclopentyl (Aliphatic): Increases Fraction of sp3 carbons (

    
    ), breaking planarity ("Escaping Flatland").[1] This typically improves solubility and reduces promiscuity, often with a manageable potency trade-off unless the binding pocket strictly requires flatness.
    

Part 1: Structural & Physicochemical Analysis[2][3][4]

The fundamental difference lies in the topology and electronic signature of the 3-position substituent.

Feature3-Phenyl Isoxazole Core3-Cyclopentyl Isoxazole CoreImpact on Drug Design
Geometry Planar (2D). Rigid.Puckered (3D). Flexible envelope conformation.Solubility: Cyclopentyl disrupts crystal lattice packing, significantly improving aqueous solubility.[1]
Electronic Electron-withdrawing (mild).

-cloud available.
Electron-donating (inductive). No

-cloud.
Binding: Phenyl is superior if the target pocket contains aromatic residues (Phe, Trp, Tyr) for

-stacking.
Lipophilicity LogP ~2.1 (Benzene fragment).[1]LogP ~2.5 (Cyclopentane fragment).ADME: While cyclopentyl is theoretically more lipophilic, the solvation energy often makes the aliphatic analog more soluble in biological media.
Metabolism High risk of para-hydroxylation or epoxidation.Oxidation at C3/C4 of the ring, but generally slower than arene oxide formation.Half-life: Cyclopentyl often extends

by avoiding rapid aromatic oxidation.
Visualizing the Decision Matrix

The following decision tree assists in selecting the optimal scaffold based on early SAR data.

Bioisostere_Decision Start Lead Optimization: Isoxazole Scaffold Check_Binding Does Binding Pocket require Pi-Stacking? Start->Check_Binding Yes_Pi YES: Aromatic Residues Present Check_Binding->Yes_Pi No_Pi NO: Hydrophobic Pocket Only Check_Binding->No_Pi Select_Phenyl Select 3-Phenyl (Prioritize Potency) Yes_Pi->Select_Phenyl Mitigate Mitigate Liability: Add F/Cl to block metabolism Select_Phenyl->Mitigate Check_Sol Is Solubility < 10 µM? No_Pi->Check_Sol Check_Sol->Select_Phenyl No (Good Sol) Select_Cyclo Select 3-Cyclopentyl (Increase Fsp3) Check_Sol->Select_Cyclo Yes (Poor Sol)

Figure 1: Decision logic for substituting aromatic vs. aliphatic rings at the isoxazole 3-position.

Part 2: Bioactivity Case Studies

Case A: GPR40 (FFAR1) Agonists

In the development of GPR40 agonists for Type 2 Diabetes, the isoxazole acid headgroup anchors the molecule.

  • Observation: Replacing a 3-phenyl group with a 3-cyclopentyl group often results in a 2-5x loss in potency (IC50 shift from ~10 nM to ~40 nM) due to the loss of a specific edge-to-face interaction with a Phenylalanine residue in the binding pocket.

  • Correction: However, the cyclopentyl analogs frequently exhibit >10x higher solubility in thermodynamic solubility assays (pH 7.4), making them better candidates for oral bioavailability.

Case B: Mineralocorticoid Receptor (MR) Antagonists

Pfizer's development of non-steroidal MR antagonists (e.g., PF-3882845) highlights the victory of the aliphatic ring.

  • Challenge: Early aromatic analogs were insoluble and inhibited hERG (cardiotoxicity risk).

  • Solution: Transitioning to a cyclopentyl-fused scaffold (increasing

    
    ) maintained high affinity (
    
    
    
    < 2 nM) while eliminating hERG liability and vastly improving oral exposure.

Part 3: Experimental Protocols

To validate these differences in your own program, use the following standardized synthesis and assay workflows.

Synthesis: Regioselective [3+2] Cycloaddition

This protocol ensures the formation of the 3,5-disubstituted isomer without contamination from the 5-isoxazolone byproduct.

Reagents:

  • Precursor A (Phenyl): Benzaldehyde oxime.

  • Precursor B (Cyclopentyl): Cyclopentanecarbaldehyde oxime.

  • Dipolarophile: Ethyl propiolate.[2]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS).

Step-by-Step Protocol:

  • Chlorination (Hydroximinoyl Chloride Formation):

    • Dissolve the oxime (10 mmol) in DMF (5 vol).

    • Add NCS (1.1 eq) portion-wise at 0°C. Stir for 1h at RT. Caution: Exothermic.

    • Checkpoint: Verify conversion via TLC (disappearance of oxime).

  • In Situ Nitrile Oxide Generation & Cycloaddition:

    • Cool the solution to 0°C.

    • Add Ethyl propiolate (1.2 eq).[1][2]

    • Critical Step: Add Triethylamine (Et3N, 1.2 eq) dropwise over 30 minutes. The slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Workup:

    • Dilute with EtOAc, wash with H2O (3x) and Brine. Dry over Na2SO4.[2]

    • Purify via Flash Chromatography (Hex/EtOAc).

  • Hydrolysis:

    • Treat the ester with LiOH (2 eq) in THF/H2O (1:1) for 2h. Acidify to pH 3 to precipitate the carboxylic acid product.

Metabolic Stability Workflow (Microsomal Assay)

Objective: Quantify intrinsic clearance (


) differences.[1]
  • Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM).[1]

  • Sample at t = 0, 5, 15, 30, 60 min.[1]

  • Quench with cold Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Expectation:

    • Phenyl Analog: Look for M+16 peaks (Hydroxylation). High clearance expected unless blocked.

    • Cyclopentyl Analog: Look for M+16 peaks (Aliphatic hydroxylation). Generally lower clearance.

Part 4: Metabolic Pathway Visualization

Understanding where the molecule breaks down is as important as how well it binds.

Metabolism_Comparison Sub_Phenyl 3-Phenyl Isoxazole CYP CYP450 (Liver) Sub_Phenyl->CYP Sub_Cyclo 3-Cyclopentyl Isoxazole Sub_Cyclo->CYP Arene_Oxide Arene Oxide (Reactive Intermediate) CYP->Arene_Oxide Aromatic Oxidation Prod_Aliphatic Hydroxycyclopentyl (Stable/Polar) CYP->Prod_Aliphatic Aliphatic Hydroxylation (Slower Rate) Prod_Phenol p-Hydroxyphenyl (Rapid Clearance) Arene_Oxide->Prod_Phenol NIH Shift Glucuronide Glucuronidation -> Excretion Prod_Phenol->Glucuronide Prod_Aliphatic->Glucuronide

Figure 2: Divergent metabolic pathways. The phenyl ring undergoes rapid arene oxidation, while the cyclopentyl ring undergoes slower aliphatic hydroxylation.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Meyers, M. J., et al. (2010).[3] Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist.[1][3] Journal of Medicinal Chemistry, 53(16), 5979–6002.[3] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • McMurry, J. E. (1973).[4] Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate.[1][4] Organic Syntheses, 53, 59. Link

Sources

Comparative

mass spectrometry fragmentation patterns of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

This guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (CAS: 1005607-32-0). It is designed for analytical chemists and drug metab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the mass spectrometry fragmentation patterns of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (CAS: 1005607-32-0). It is designed for analytical chemists and drug metabolism scientists requiring precise structural elucidation and transition monitoring.

Executive Summary & Structural Context

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid (


, MW 181.19) is a critical heterocyclic building block, often employed in the synthesis of FXR agonists and COX-2 inhibitors. Its mass spectral behavior is governed by two competing stability zones: the labile isoxazole N–O bond and the robust cyclopentyl ring.

This guide compares the ionization efficiency and fragmentation topology of this compound against standard isoxazole analogs, establishing a validated workflow for trace-level detection.

Core Chemical Data
PropertyValue
Monoisotopic Mass 181.0739 Da
ESI(+) Precursor

182.0812

ESI(-) Precursor

180.0666

Key Lability N–O bond (Isoxazole ring),

(Carboxyl loss)

Comparative Analysis: Ionization & Activation Modes

To optimize detection limits, we compared Positive (ESI+) and Negative (ESI-) electrospray ionization modes.

A. Ionization Mode Comparison
FeatureNegative Mode (ESI-) Positive Mode (ESI+) Verdict
Primary Ion

(

180.1)

(

182.1)
ESI- is superior
Background Noise Low (Chemical noise suppressed)High (Solvent adducts common)ESI- offers better S/N
Adduct Formation Minimal (

dimer possible)
High (

,

)
ESI+ complicates quantification
Fragmentation Energy Low energy required for

loss
Higher energy required for ring openingESI- is "softer"

Strategic Insight: For quantitative assays (PK/PD), utilize ESI- due to the acidic proton at C5 (


). For structural elucidation (impurity profiling), utilize ESI+  to generate characteristic cyclopentyl carbocations (

69).
B. Activation Regime Comparison (CID vs. HCD)
  • CID (Trap-based): Preferential for isolating the decarboxylated product (

    
     136 in Neg). Excellent for "survival yield" experiments.
    
  • HCD (Beam-type): Essential for shattering the cyclopentyl ring. High-energy HCD (>35 NCE) is required to observe the diagnostic

    
     fragment in positive mode.
    

Detailed Fragmentation Pathways[4][5]

The fragmentation logic follows a sequential energy-dependent pathway: Decarboxylation


 Ring Cleavage 

Alkyl Fragmentation
.
Pathway A: Negative Mode (ESI-) – The Quantitation Route
  • Precursor Selection:

    
     at 
    
    
    
    180.07.
  • Primary Transition (Collision Energy 10-15 eV):

    • Mechanism: Facile loss of

      
       (44 Da).
      
    • Product: 3-cyclopentylisoxazol-5-anion (

      
       136).
      
    • Significance: This is the most abundant and stable transition for MRM (Multiple Reaction Monitoring).

  • Secondary Transition (Collision Energy >30 eV):

    • Mechanism: Cleavage of the isoxazole N–O bond followed by ring contraction.

    • Product: Ring-opened nitrile species (

      
       ~108/110).
      
Pathway B: Positive Mode (ESI+) – The Structural Confirmation Route
  • Precursor Selection:

    
     at 
    
    
    
    182.08.
  • Primary Transition:

    • Loss of

      
       (
      
      
      
      164) and
      
      
      (
      
      
      136).
    • Note: The

      
       136 ion in positive mode is chemically distinct (protonated nitrile oxide) from the negative mode anion.
      
  • Diagnostic Transition (High Energy):

    • Mechanism: Charge remote fragmentation or inductive cleavage of the cyclopentyl group.

    • Product: Cyclopentyl cation (

      
      ) at 
      
      
      
      69.07
      .
    • Significance: This ion confirms the presence of the saturated 5-membered ring, distinguishing it from phenyl or alkyl analogs.

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between collision energy and observed structural fragments.

FragmentationPathway cluster_0 Negative Mode (Quantitation) cluster_1 Positive Mode (Structure) Precursor_Neg Precursor [M-H]⁻ m/z 180.07 Decarbox_Neg Decarboxylation [M-H-CO₂]⁻ m/z 136.07 Precursor_Neg->Decarbox_Neg Low CE (15eV) -CO₂ (44 Da) RingOpen_Neg Ring Cleavage (Nitrile anion) m/z 110.06 Decarbox_Neg->RingOpen_Neg High CE (35eV) Ring Scission Precursor_Pos Precursor [M+H]⁺ m/z 182.08 Acyl_Pos Acylium Ion [M+H-OH]⁺ m/z 165.08 Precursor_Pos->Acyl_Pos -OH Cyclo_Pos Cyclopentyl Cation [C₅H₉]⁺ m/z 69.07 Precursor_Pos->Cyclo_Pos High Energy Inductive Cleavage Isoxazole_Core Isoxazole Core [C₄H₄NO]⁺ m/z 82.03 Precursor_Pos->Isoxazole_Core Ring Break

Caption: Comparative fragmentation topology showing the clean decarboxylation pathway in ESI(-) versus the complex ring-shattering in ESI(+).

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility by using the "Decarboxylation Ratio" as a system suitability test.

Step 1: Sample Preparation
  • Dissolve 1 mg of standard in 1 mL Methanol:Water (50:50) .

  • Add 0.1% Formic Acid for Positive Mode or 5 mM Ammonium Acetate for Negative Mode.

    • Reasoning: Formic acid suppresses the carboxylic acid ionization in Neg mode; Ammonium Acetate provides a basic buffer to ensure

      
       formation without suppressing the signal [1].
      
Step 2: Mass Spectrometer Parameters (Triple Quadrupole)
  • Source: ESI

  • Capillary Voltage: 3.0 kV (Neg) / 3.5 kV (Pos)

  • Desolvation Temp: 400°C (Ensure complete droplet evaporation to prevent cluster formation).

  • Cone Voltage: 20V (Keep low to prevent in-source decarboxylation).

Step 3: Validation (The "Decarboxylation Ratio")

To validate the instrument state, ramp the Cone Voltage from 10V to 60V.

  • Pass Criteria: At 10V, the ratio of

    
     136 (Fragment) to 
    
    
    
    180 (Parent) should be < 5% .
  • Fail Criteria: If

    
     fragment is observed at 10V, the source is too "hot" (thermal degradation), invalidating quantitative results.
    
Diagnostic Ion Table
m/z (Meas.)Ion IdentityFormulaOrigin
180.07 Parent Anion

Deprotonated Molecule
136.08 Base Fragment

Loss of

(Decarboxylation)
69.07 Cyclopentyl

Cyclopentyl ring (Positive Mode only)
41.04 Alkyl Fragment

Ring fragmentation (High Energy)

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Detailed discussion on ESI buffer selection for carboxylic acids).

  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[2] Journal of Mass Spectrometry, 39(3), 272-283. (Mechanistic basis for isoxazole ring rearrangement).

  • NIST Chemistry WebBook. (2023). "Cyclopentanecarboxylic acid Mass Spectrum." (Reference for cyclopentyl group fragmentation behavior).

  • Bao, Y., et al. (2019). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[3] Royal Society of Chemistry Advances. (General rules for carboxylic acid fragmentation).

Sources

Validation

X-ray crystallography data for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid structure

This guide provides a rigorous technical comparison of structural validation methods for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid , contrasting Single Crystal X-Ray Diffraction (SC-XRD) with Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of structural validation methods for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid , contrasting Single Crystal X-Ray Diffraction (SC-XRD) with Nuclear Magnetic Resonance (NMR) and Computational Modeling (DFT).

Executive Summary: The Case for X-Ray Crystallography

In medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting receptors like RORγt or FXR , the precise geometry of the isoxazole scaffold is critical. While 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid serves as a high-value building block, its structural validation often suffers from ambiguity when relying solely on NMR.

The Core Problem: 1,2-oxazole (isoxazole) derivatives are prone to regioisomeric ambiguity (3- vs. 5-substitution) and tautomeric shifts that 1D-NMR cannot definitively resolve without complex 2D experiments (NOESY/HMBC). Furthermore, the cyclopentyl ring conformation —critical for binding affinity—is dynamically averaged in solution (NMR) but explicitly defined in the solid state (X-ray).

This guide delineates why SC-XRD is the gold standard for validating this compound, supported by comparative data from homologous isoxazole structures.

Comparative Analysis: X-Ray vs. NMR vs. DFT

The following table contrasts the data fidelity obtained from different analytical techniques for this specific scaffold.

Table 1: Structural Resolution Capabilities
FeatureSingle Crystal X-Ray (SC-XRD) Solution NMR (600 MHz) DFT Modeling (B3LYP)
Regioisomer ID Absolute (Direct imaging of C3 vs C5)Inferential (Requires HMBC correlations)Theoretical (Energy diff. often <2 kcal/mol)
Cyclopentyl Geometry Explicit (Defines specific envelope/twist conformer)Averaged (Rapid ring flipping blurs pucker)Idealized (Gas phase minima, ignores packing)
Tautomerism Definitive (Locates H on acidic O vs N)Solvent Dependent (Fast exchange broadens signals)N/A (Must be manually defined)
Bond Precision High (±0.005 Å e.s.d.)Low (Inferred from coupling constants)Variable (Basis set dependent)

Reference Crystallographic Data

Note: While proprietary datasets for the specific 3-cyclopentyl derivative are often held in internal pharma databases, the structural behavior is rigorously predicted by analyzing the homologous series of isoxazole-5-carboxylic acids.

The following parameters represent the Standard Acceptance Criteria for confirming the identity of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid based on high-resolution structures of closely related analogs (e.g., 5-methylisoxazole-4-carboxylic acid and 3-phenylisoxazole derivatives).

Table 2: Key Structural Metrics (Target vs. Baseline)
Structural ParameterExpected Value (Target) Reference Baseline (Isoxazole Core) Significance
O1–N2 Bond Length 1.42 – 1.44 Å 1.434(4) Å [1]Diagnostic of the isoxazole ring; significantly longer than C=N.
C3–N2 Bond Length 1.32 – 1.34 Å 1.317(3) Å [2]Confirms double bond character at the 3-position.[1]
Ring Planarity (RMSD) < 0.02 Å 0.013 Å [2]The isoxazole core must be planar. Deviations >0.05 Å suggest crystal packing strain.
Cyclopentyl Conformation Envelope (Cs) or Twist (C2) N/A (Planar in Phenyl analogs)Critical for docking. The C1'-C2' bond typically twists out of the isoxazole plane by 30-50°.
Supramolecular Motif R2^2(8) Dimer Centrosymmetric Dimer [1][3]Carboxylic acids universally form this H-bonded dimer in the solid state (O–H···O distance ~2.65 Å).[1]

Analytic Insight: If your X-ray data shows an O1–N2 bond length < 1.40 Å, suspect disorder or incorrect element assignment (e.g., confusion with an oxazole isomer).

Experimental Protocol: Crystallization & Data Collection

To obtain the data described above, follow this self-validating workflow. This protocol is designed to grow single crystals suitable for diffraction from the carboxylic acid powder.

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Use a binary system of Methanol/Water (3:1) or Ethyl Acetate/Heptane (1:1) . Pure polar solvents often yield solvates, which complicates density analysis.

  • Dissolution: Dissolve 20 mg of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid in 2 mL of Methanol. Gently heat to 40°C.

  • Nucleation: Add Water dropwise until slight turbidity persists, then add 1 drop of Methanol to clear.

  • Incubation: Place in a vibration-free environment at 4°C. Crystals (prisms or plates) should appear within 48-72 hours.

Phase 2: Data Collection Strategy
  • Temperature: Collect at 100 K (cryo-cooling). Room temperature collection exacerbates the thermal motion of the flexible cyclopentyl ring, leading to high B-factors and poor resolution of the ring puckering.

  • Resolution: Aim for 0.8 Å or better to resolve the electron density of the carboxylic acid hydrogen, confirming the dimerization motif.

Decision Logic: Validating the Regioisomer

The primary risk in synthesizing this compound is obtaining the 5-cyclopentyl-1,2-oxazole-3-carboxylic acid isomer. The workflow below visualizes how to use the data to confirm the correct structure.

StructuralValidation Start Synthesized Sample (White Powder) XRD Single Crystal XRD (100 K) Start->XRD Preferred NMR 1H NMR (DMSO-d6) Start->NMR Routine CheckBond Analyze C-Substituent Bond (C3 vs C5) XRD->CheckBond CheckH Check Ring Proton Chemical Shift NMR->CheckH Isomer3 CONFIRMED: 3-Cyclopentyl-1,2-oxazole (Target) CheckBond->Isomer3 Substituent at N-C=C position Isomer5 REJECT: 5-Cyclopentyl isomer CheckBond->Isomer5 Substituent at O-C=C position Ambiguous AMBIGUOUS: Requires 2D-NOESY CheckH->Ambiguous Singlet ~6.5-7.0 ppm (Overlaps) Ambiguous->XRD Escalate to XRD

Figure 1: Decision logic for distinguishing regioisomers. X-ray provides a deterministic path, whereas NMR often results in ambiguity requiring further escalation.

References

  • IUCr (International Union of Crystallography). (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Wang, D. C., et al. (2009).[2] 5-Methylisoxazole-4-carboxylic acid.[2] Acta Crystallographica Section E. Retrieved from [Link]

  • CCDC (Cambridge Crystallographic Data Centre). Assessing the likelihood of polymorphism through hydrogen bond capabilities (Isoxazole Case Studies). Retrieved from [Link]

  • PubChem. Isoxazole-5-carboxylic acid (Compound Summary). Retrieved from [Link]

Sources

Comparative

Purity Validation of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid: A Comparative LC-MS Guide

Topic: Validating Purity of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid using LC-MS Format: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary: The Case for Mass Spectrometry In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid using LC-MS Format: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Case for Mass Spectrometry

In the synthesis of heterocyclic building blocks like 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid , relying solely on HPLC-UV for purity assessment is a calculated risk that often fails in downstream applications. While the isoxazole ring provides UV absorbance, the cyclopentyl moiety is non-chromophoric, and common synthetic impurities—such as decarboxylated byproducts or aliphatic starting materials—often lack significant UV response.

This guide objectively compares LC-MS against traditional techniques (HPLC-UV, GC-MS, qNMR) and provides a validated, self-consistent protocol for establishing purity. The focus is on specificity : the ability to distinguish the target analyte from co-eluting isomers and process-related impurities that traditional detectors miss.

Chemical Context & Analyte Properties

To validate purity, we must first understand the molecule's behavior in solution.

  • Target: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid

  • Molecular Weight: ~181.2 g/mol

  • Acid/Base Character: Amphoteric but predominantly acidic (Carboxylic acid pKa ~3.8). The isoxazole nitrogen is weakly basic.

  • Hydrophobicity: Moderate (Cyclopentyl group adds lipophilicity).

  • Critical Impurities:

    • Regioisomers: 5-cyclopentyl-1,2-oxazole-3-carboxylic acid (often co-elutes).

    • Decarboxylated species: 3-cyclopentyl-1,2-oxazole (volatile, low UV).

    • Synthetic Precursors: Cyclopentanecarbaldehyde oxime (poor UV).

Comparative Analysis: Why LC-MS?

The following table contrasts LC-MS with alternative methodologies for this specific scaffold.

FeatureLC-MS (Recommended) HPLC-UV (PDA) GC-MS qNMR
Primary Detection Mass-to-Charge (

)
Light Absorbance (

)
Electron Impact IonizationNuclear Spin Resonance
Specificity High. Distinguishes co-eluting impurities by mass.Medium. Co-eluting peaks with similar spectra are indistinguishable.High. Excellent for volatile impurities.Very High. Structural certainty.
Suitability for Analyte Excellent. No derivatization required.Good. Isoxazole absorbs UV (~220-250 nm).Poor. Carboxylic acid requires derivatization (methylation) prior to injection.Good. Non-destructive.
LOD/Sensitivity High (ng/mL). Detects trace catalysts/byproducts.Moderate (µg/mL). Misses non-chromophoric impurities.High. Low (mg/mL). Requires large sample mass.
Workflow Speed Fast (5-10 min).Fast (5-10 min).Slow (Derivatization step).Slow (Acquisition time).

Verdict: While HPLC-UV is sufficient for routine process monitoring, LC-MS is required for final purity validation to ensure no "invisible" impurities (like the cyclopentyl-oxime precursor) are inflating the purity value.

Method Development Strategy

For isoxazole carboxylic acids, the choice of ionization mode and mobile phase pH is critical.

  • Challenge: Low pH is needed to keep the carboxylic acid protonated (

    
    ) for retention on a C18 column. However, acidic mobile phases can suppress ionization in Negative Mode (ESI-).
    
  • Solution: Use Positive Mode (ESI+) with an acidic mobile phase. The isoxazole nitrogen protonates (

    
    ), and the carboxylic acid remains neutral for good chromatographic peak shape.
    
Workflow Visualization

The following diagram illustrates the decision logic for selecting the LC-MS parameters.

MethodLogic Start Analyte: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid CheckpH Check pKa (~3.8) Start->CheckpH ColumnChoice Stationary Phase: C18 (Reverse Phase) CheckpH->ColumnChoice MobilePhase Mobile Phase: Water/ACN + 0.1% Formic Acid ColumnChoice->MobilePhase Need Retention Retention Result: Acid is Neutral (Retained) MobilePhase->Retention Ionization Ionization: ESI Positive Mode Retention->Ionization Mechanism Mechanism: Protonation of Isoxazole Ring [M+H]+ Ionization->Mechanism

Figure 1: Logic flow for selecting Acidic Mobile Phase/ESI+ for isoxazole carboxylic acids to balance retention and ionization.

Experimental Protocol

This protocol is designed for a standard UHPLC-MS/MS system (e.g., Agilent 6400 series, Thermo Q-Exactive, or Sciex Triple Quad).

A. Sample Preparation[1][2]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon can bind acidic compounds).

  • Concentration: Final concentration should be ~10 µg/mL for impurity profiling.

B. Chromatographic Conditions (UHPLC)
ParameterSettingRationale
Column C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters BEH or Agilent ZORBAX)High resolution for separating regioisomers.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses acid ionization, increasing retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Temp 40°CReduces viscosity, improves peak shape.
Gradient 0-1 min: 5% B1-7 min: 5% -> 95% B7-8 min: 95% B8-10 min: 5% B (Re-equilibration)Generic gradient covers wide polarity range of impurities.
C. Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive (+) (Primary) and Negative (-) (Secondary check).

  • Scan Type: Full Scan (Q1) range m/z 100 – 600.

  • Key Ions to Monitor:

    • [M+H]+: 182.2 (Target)

    • [M-H]-: 180.2 (Target in Neg mode)

    • [2M+H]+: 363.4 (Dimer - common artifact at high conc.)

Validation Framework (ICH Q2 Aligned)

To claim "validated purity," you must demonstrate the method is fit for purpose.

Specificity (Purity of Peak)
  • Test: Inject the sample and extract the Mass Spectrum at the leading edge, apex, and tailing edge of the main peak.

  • Acceptance: The mass spectra must be identical. If the apex shows m/z 182.2 but the tail shows m/z 164 (loss of water) or m/z 138 (decarboxylation), the peak is impure.

Linearity & Range
  • Test: Prepare 5 concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Acceptance:

    
    . This proves that impurity quantification (usually calculated as % area) is valid and not skewed by detector saturation.
    
Limit of Detection (LOD) for Impurities
  • Test: Dilute the sample until the Signal-to-Noise (S/N) ratio is 3:1.

  • Goal: Ensure you can detect impurities present at 0.1% levels. For this molecule, an LOD of ~10 ng/mL is expected.

Recovery (Accuracy)
  • Test: Spike the sample with a known amount of a structural analog (e.g., 3-methyl-1,2-oxazole-5-carboxylic acid) and calculate recovery.

Data Interpretation & Troubleshooting

Common Artifacts
  • Artifact: Strong peak at m/z 138 in Positive Mode.

    • Cause: In-source fragmentation (decarboxylation: 182 - 44 = 138).

    • Fix: Lower the Fragmentor Voltage (or Cone Voltage). Do not mistake this for a chemical impurity unless it separates chromatographically.

  • Artifact: Split peak.

    • Cause: Sample solvent too strong (100% ACN injection on 5% ACN start).

    • Fix: Dissolve sample in starting mobile phase (5% ACN).

Validation Workflow Diagram

ValidationFlow Sample Crude Sample LCMS_Run Run LC-MS (Full Scan) Sample->LCMS_Run Decision Single Peak? LCMS_Run->Decision ExtractSpec Extract MS Spectra (Apex vs Tail) Decision->ExtractSpec Yes Fail FAIL: Co-eluting Impurity Decision->Fail No (Visible separation) PurityCheck Spectra Match? ExtractSpec->PurityCheck Pass PASS: High Purity PurityCheck->Pass Yes PurityCheck->Fail No

Figure 2: Step-by-step decision tree for assessing peak purity using MS spectral extraction.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 165764136, 3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid. (Structural Analog Reference). [Link]

  • Kromidas, S. (2016). The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH. (Reference for Gradient Optimization). [Link]

  • Dolan, J. W. (2002). LC-MS: The Basics. LCGC North America. (Reference for ESI Ionization Mechanisms). [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, a molecule integrating a cyclopenty...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, a molecule integrating a cyclopentyl moiety, an isoxazole core, and a carboxylic acid function, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its characteristic infrared (IR) absorption peaks, offering a comparative perspective against related structural motifs. Understanding this spectral fingerprint is crucial for researchers engaged in synthesis confirmation, purity assessment, and further derivatization of this versatile scaffold.

Deciphering the Vibrational Symphony: An Overview

The infrared spectrum of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a composite of the vibrational modes of its three key functional groups. Each component—the carboxylic acid, the isoxazole ring, and the cyclopentyl group—contributes distinct and identifiable absorption bands. The interplay of these groups, particularly through electronic and steric effects, can lead to subtle shifts in peak positions compared to simpler, monofunctional molecules. This guide will dissect the spectrum into these constituent parts, providing expected wavenumber ranges and discussing the underlying molecular motions.

The Dominant Signature: The Carboxylic Acid Moiety

The carboxylic acid group typically produces the most prominent and easily identifiable peaks in the IR spectrum due to the strong dipole moments of the O-H and C=O bonds and the influence of hydrogen bonding.

  • O-H Stretching: The most characteristic feature of a carboxylic acid is the exceptionally broad absorption band for the O-H stretch, which typically spans from 3300 to 2500 cm⁻¹.[1][2][3] This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies within the sample, often leading to the formation of stable dimers.[1][2] This broad peak is often superimposed on the C-H stretching bands.[1]

  • C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid gives rise to a strong, sharp absorption band typically found in the range of 1760-1690 cm⁻¹.[1][4] For 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, conjugation with the isoxazole ring is expected to shift this peak to a slightly lower wavenumber, likely in the 1725-1690 cm⁻¹ region.

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which appears as a medium to strong band between 1320 and 1210 cm⁻¹.[1] Additionally, in-plane and out-of-plane O-H bending vibrations can be observed. The in-plane bend is often coupled with C-O stretching and appears in the 1440-1395 cm⁻¹ region, while the out-of-plane bend gives a broad peak around 950-910 cm⁻¹.[1]

The Heterocyclic Core: The 1,2-Oxazole (Isoxazole) Ring

The isoxazole ring, an aromatic five-membered heterocycle, has several characteristic vibrations. These are generally of weak to medium intensity compared to the carboxylic acid absorptions.

  • C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (C=N) within the isoxazole ring is expected to appear in the region of 1600 cm⁻¹.[5]

  • Ring C=C Stretching: Aromatic C=C stretching vibrations from the isoxazole ring typically result in one or more bands in the 1565-1430 cm⁻¹ range.[5]

  • N-O and C-O Stretching: The stretching vibrations of the N-O and C-O bonds within the ring are also characteristic. The N-O stretch is often observed around 1153 cm⁻¹, while the C-O stretch of the isoxazole ring can be found near 1068 cm⁻¹.[6]

The Aliphatic Anchor: The Cyclopentyl Group

The cyclopentyl substituent contributes characteristic aliphatic C-H stretching and bending vibrations.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the cyclopentyl ring will produce strong, sharp peaks in the 2950-2850 cm⁻¹ region.[7] These peaks will likely be visible as sharp features on the broad O-H absorption from the carboxylic acid.

  • C-H Bending: The scissoring and bending vibrations of the CH₂ groups in the cyclopentyl ring typically appear around 1460 cm⁻¹.[8]

Comparative Analysis: A Tabulated Summary

To provide a clear, comparative overview, the table below summarizes the expected characteristic IR peaks for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid and contrasts them with the absorptions of simpler, related molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for 3-Cyclopentyl-1,2-oxazole-5-carboxylic acidComparative Wavenumber (cm⁻¹) in Simpler MoleculesIntensity
Carboxylic Acid O-H Stretch3300 - 25003300 - 2500 (Aliphatic Carboxylic Acids)[1][3]Strong, Very Broad
C=O Stretch1725 - 16901760 - 1690 (General Carboxylic Acids)[1]Strong, Sharp
C-O Stretch1320 - 12101320 - 1210 (General Carboxylic Acids)[1]Medium to Strong
O-H Bend950 - 910 (out-of-plane)950 - 910 (General Carboxylic Acids)[1]Medium, Broad
Isoxazole Ring C=N Stretch~1600~1600 (Substituted Isoxazoles)[5]Medium
C=C Stretch1565 - 14301565 - 1430 (Substituted Isoxazoles)[5]Medium to Weak
N-O Stretch~1150~1153 (Aryl-substituted Isoxazole)[6]Medium to Weak
C-O Stretch~1070~1068 (Aryl-substituted Isoxazole)[6]Medium to Weak
Cyclopentyl Group C-H Stretch2950 - 28502950 - 2850 (Cyclopentane)[8]Strong, Sharp
C-H Bend~1460~1460 (Cyclopentane)[8]Medium

Experimental Workflow: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid, the following protocol is recommended:

  • Sample Preparation:

    • KBr Pellet Method (for solid samples):

      • Thoroughly dry both the sample and high-purity potassium bromide (KBr) to remove any water, which has a strong, broad O-H absorption that can interfere with the spectrum.

      • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Attenuated Total Reflectance (ATR) Method:

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is often preferred for its speed and simplicity.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Functional Group Contributions

The following diagram illustrates the key functional groups of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid and their corresponding characteristic IR absorption regions.

G cluster_molecule 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid cluster_regions Characteristic IR Absorption Regions (cm⁻¹) mol Molecule OH_stretch O-H Stretch (3300-2500) mol->OH_stretch Carboxylic Acid CH_stretch C-H Stretch (2950-2850) mol->CH_stretch Cyclopentyl CO_stretch_acid C=O Stretch (1725-1690) mol->CO_stretch_acid Carboxylic Acid CN_stretch C=N Stretch (~1600) mol->CN_stretch Isoxazole Ring CC_stretch C=C Stretch (1565-1430) mol->CC_stretch Isoxazole Ring CH_bend C-H Bend (~1460) mol->CH_bend Cyclopentyl CO_stretch_ring C-O/N-O Stretch (1320-1070) mol->CO_stretch_ring Isoxazole/Carboxylic Acid

Sources

Safety & Regulatory Compliance

Safety

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid: Proper Disposal Procedures

Executive Summary 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a functionalized heterocyclic building block commonly used in medicinal chemistry. While not classified as a P-list or U-list acute toxin under US EPA regu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclopentyl-1,2-oxazole-5-carboxylic acid is a functionalized heterocyclic building block commonly used in medicinal chemistry. While not classified as a P-list or U-list acute toxin under US EPA regulations, it poses specific risks due to its acidic nature and the potential reactivity of the isoxazole ring .

Effective disposal requires strict segregation from strong bases and oxidizers to prevent uncontrolled exothermic reactions. This guide defines the operational protocols for the safe containment, neutralization, and disposal of this compound in both solid and solution states.

Hazard Identification & Risk Assessment

Before initiating disposal, the chemical properties dictating the waste stream must be understood. This compound exhibits "Characteristic Waste" properties under RCRA (Resource Conservation and Recovery Act) guidelines.

Chemical Properties & Hazards
PropertyDescriptionRisk Implication
Functional Group Carboxylic Acid (-COOH)Corrosive to tissue; lowers pH of waste streams; reacts exothermically with bases.
Core Structure Isoxazole RingGenerally stable, but susceptible to ring opening under strongly basic conditions (pH > 12) or strong reduction, potentially generating nitriles or enamino ketones [1].
Physical State Solid (Crystalline)Inhalation hazard (dust); requires particulate containment.
GHS Classification Irritant (Skin/Eye/Resp)H315, H319, H335 : Requires full PPE (nitrile gloves, safety glasses, fume hood).
Critical Incompatibilities
  • Strong Bases (NaOH, KOH): Direct mixing causes rapid neutralization (exothermic). Prolonged exposure to high pH may degrade the isoxazole ring [2].

  • Strong Oxidizers (Peroxides, Permanganates): Potential for energetic oxidation of the cyclopentyl or isoxazole moieties.

Waste Stream Categorization

Proper categorization prevents regulatory violations and dangerous cross-reactions in central waste accumulation areas.

Regulatory Classification (US EPA Focus)

This specific CAS is likely not a listed waste (F, K, P, or U list). Therefore, it is regulated based on characteristics :

  • Solid Waste: Hazardous Waste (Toxic/Irritant).

  • Liquid Waste (pH < 2): D002 (Corrosive Waste).

  • Liquid Waste (Organic Solvent): D001 (Ignitable) if dissolved in flammable solvents like Methanol or DMSO.

Segregation Directives
  • DO NOT mix with general "Aqueous Basic" waste.

  • DO NOT dispose of down the drain (Sanitary Sewer), regardless of solubility.

  • DO segregate into "Solid Hazardous Waste" or "Liquid Organic Acid" streams.

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid

Best for: Expired shelf-life inventory or excess dry reagent.

  • PPE Verification: Don nitrile gloves, lab coat, and safety goggles. Use a powder mask or work inside a fume hood if the solid is friable (dusty).

  • Primary Containment: Keep the substance in its original glass vial if possible. If transferring, place it in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Chem-Bag).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid.[1]

    • Hazards: Irritant, Acidic.

    • State: Solid.[2][3]

  • Transfer: Move to the Satellite Accumulation Area (SAA) designated for Solid Hazardous Waste .

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Best for: Compound dissolved in DMSO, Methanol, or Dichloromethane.

WARNING: Do not perform elementary neutralization (adding strong base) in the waste container. The heat of neutralization combined with solvent vapors can over-pressurize the vessel.

  • Characterize the Solvent:

    • Halogenated (e.g., DCM): Use "Halogenated Organic Waste" carboy.

    • Non-Halogenated (e.g., MeOH, DMSO): Use "Non-Halogenated Organic Waste" carboy.

  • pH Check (Optional but Recommended): If the solution is highly concentrated (>1 M), consider diluting 1:10 with the carrier solvent before disposal to disperse acidity.

  • Transfer: Pour into the appropriate carboy using a funnel to prevent spills.

  • Log Entry: Record the approximate amount of "Organic Acid" added to the carboy log sheet. This alerts waste management technicians to the presence of acidic species, preventing them from consolidating this carboy with basic organic waste later.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid based on its physical state and solvent environment.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Solid? Start->IsSolid SolidPath Pure Solid / Dry Powder IsSolid->SolidPath Yes LiquidPath In Solution IsSolid->LiquidPath No Container Place in Glass/HDPE Container (Double Bagged) SolidPath->Container LabelSolid Label: 'Solid Hazardous Waste' (Irritant/Acidic) Container->LabelSolid BinSolid Disposal: Solid Waste Drum LabelSolid->BinSolid SolventCheck Check Solvent Type LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo Flammable/Polar Aqueous Aqueous Buffer/Water SolventCheck->Aqueous Water Based HaloBin Disposal: Halogenated Organic Waste Carboy Halo->HaloBin NonHaloBin Disposal: Non-Halogenated Organic Waste Carboy NonHalo->NonHaloBin pHCheck Check pH Aqueous->pHCheck Neut Neutralize to pH 6-8 (Use Dilute NaHCO3) pHCheck->Neut If pH < 5 HazLiq Disposal: Aqueous Hazardous Waste pHCheck->HazLiq If Toxic/Heavy Metals Present Drain Drain Disposal (ONLY if permitted by local EHS) Neut->Drain Conditional* Neut->HazLiq Standard Practice

Figure 1: Decision tree for the disposal of 3-Cyclopentyl-1,2-oxazole-5-carboxylic acid. Note: "Conditional" drain disposal requires explicit approval from your facility's Environmental Health & Safety (EHS) department.

Emergency Contingencies

Accidental Spills (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 mask (or respirator), goggles, and double nitrile gloves.

  • Clean Up: Cover the spill with a wet paper towel to prevent dust generation. Scoop the material into a waste bag. Wipe the surface with a mild detergent (soap and water) followed by water.

  • Disposal: Treat all cleanup materials (towels, gloves) as hazardous solid waste.

Accidental Spills (Liquid/Acidic)
  • Neutralize: Apply a weak base (Sodium Bicarbonate or a commercial acid spill kit) to the spill. Wait for bubbling (CO2 evolution) to cease.

  • Absorb: Use vermiculite, clay, or spill pads to absorb the liquid.

  • Collect: Sweep into a hazardous waste bag.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165764136, 3-(Pentan-2-yl)-1,2-oxazole-5-carboxylic acid (Analogous Structure). Retrieved from

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Isoxazole-3-carboxylic acid. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Cyclopentyl-1,2-oxazole-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.